molecular formula C35H47N8O6P B12387436 Mps1-IN-8

Mps1-IN-8

Cat. No.: B12387436
M. Wt: 706.8 g/mol
InChI Key: BRQRTBHRMBBOCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mps1 (Monopolar Spindle 1), also known as TTK, is a dual-specificity protein kinase that plays a critical role in ensuring the accurate segregation of chromosomes during cell division . It is a core component of the Spindle Assembly Checkpoint (SAC), a surveillance mechanism that prevents aneuploidy by delaying the onset of anaphase until all chromosomes are properly attached to the mitotic spindle . Due to its essential function in mitosis and its observed overexpression in various cancers, Mps1 has emerged as a promising therapeutic target for oncology drug discovery . Mps1-IN-8 is a highly selective, small-molecule inhibitor of the Mps1 kinase, designed as a valuable chemical probe for fundamental cell biology research and investigative oncology studies. Its primary research application is to disrupt the SAC, leading to premature mitotic exit and the induction of aneuploidy and cell death in proliferating cancer cells . By potently inhibiting Mps1 kinase activity, this compound prevents the correct recruitment of essential checkpoint proteins to kinetochores, thereby silencing the checkpoint signal . This mechanism forces cells with unattached chromosomes to exit mitosis, often resulting in severe genomic instability and apoptosis, a vulnerability that is being explored to target cancers with high chromosomal instability . Research using Mps1 inhibitors has shown that their efficacy can be influenced by cellular context, such as TP53 mutation status, making them useful tools for studying synthetic lethal interactions in specific genetic backgrounds . This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C35H47N8O6P

Molecular Weight

706.8 g/mol

IUPAC Name

N-(2,6-diethylphenyl)-8-[4-[4-(dimethylamino)piperidin-1-yl]-2-methoxyanilino]-1-methyl-4,5-dihydropyrazolo[4,5-h]quinazoline-3-carboxamide;phosphoric acid

InChI

InChI=1S/C35H44N8O2.H3O4P/c1-7-22-10-9-11-23(8-2)30(22)38-34(44)32-27-14-12-24-21-36-35(39-31(24)33(27)42(5)40-32)37-28-15-13-26(20-29(28)45-6)43-18-16-25(17-19-43)41(3)4;1-5(2,3)4/h9-11,13,15,20-21,25H,7-8,12,14,16-19H2,1-6H3,(H,38,44)(H,36,37,39);(H3,1,2,3,4)

InChI Key

BRQRTBHRMBBOCZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=NN(C3=C2CCC4=CN=C(N=C43)NC5=C(C=C(C=C5)N6CCC(CC6)N(C)C)OC)C.OP(=O)(O)O

Origin of Product

United States

Foundational & Exploratory

Mps1-IN-8 and the Inhibition of a Master Mitotic Regulator: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide provides a comprehensive overview of the mechanism of action for inhibitors of the Monopolar Spindle 1 (Mps1) kinase. It is important to note that detailed, publicly available scientific literature and experimental data specifically for Mps1-IN-8 (CAS 2259843-95-1) are scarce. The information presented herein is based on the well-established role of Mps1 and the characterized mechanisms of other potent and selective Mps1 inhibitors. The primary reference for this compound appears to be a patent (WO2019002454A1), which does not provide extensive publicly accessible biological data. Therefore, this document serves as a technical guide to the therapeutic strategy of Mps1 inhibition, which is the presumed mechanism of action for this compound.

Introduction to Mps1 Kinase: A Guardian of Genomic Integrity

Monopolar spindle 1 (Mps1), also known as Threonine Tyrosine Kinase (TTK), is a dual-specificity serine/threonine kinase that plays a critical role in the proper segregation of chromosomes during mitosis.[1] It is a central component of the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that ensures the fidelity of cell division.[2][3][4] The SAC monitors the attachment of microtubules to the kinetochores of sister chromatids.[2] When improper attachments are detected, the SAC is activated, leading to a delay in the onset of anaphase until all chromosomes are correctly bioriented on the metaphase plate. This prevents aneuploidy, a hallmark of many cancers.

Mps1 is often overexpressed in a variety of human cancers, and its elevated levels can correlate with poor prognosis.[5] Tumor cells, which frequently exhibit chromosomal instability, appear to be particularly dependent on a functional SAC to survive. This has positioned Mps1 as an attractive therapeutic target in oncology.

The Core Mechanism: ATP-Competitive Inhibition of Mps1

Mps1 inhibitors, including likely this compound based on its chemical scaffold, are typically ATP-competitive small molecules. They bind to the ATP-binding pocket of the Mps1 kinase domain, preventing the phosphorylation of its downstream substrates. This inhibition of Mps1's catalytic activity leads to the abrogation of the Spindle Assembly Checkpoint.

The functional consequences of Mps1 inhibition in proliferating cells are profound:

  • SAC Inactivation: Inhibition of Mps1 prevents the recruitment of essential checkpoint proteins, such as Mad1 and Mad2, to unattached kinetochores.[1] This silences the "wait anaphase" signal, even in the presence of chromosome attachment errors.[1]

  • Premature Mitotic Exit: With the SAC disabled, cells prematurely exit mitosis and enter anaphase, regardless of whether their chromosomes are properly aligned.[1]

  • Chromosome Missegregation and Aneuploidy: This rushed anaphase leads to gross errors in chromosome segregation, resulting in daughter cells with an abnormal number of chromosomes (aneuploidy).[1]

  • Mitotic Catastrophe and Cell Death: The severe genomic instability induced by Mps1 inhibition often triggers a form of programmed cell death known as mitotic catastrophe, leading to the selective elimination of rapidly dividing cancer cells.[6]

Quantitative Analysis of Mps1 Inhibitors

The potency of Mps1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in both biochemical and cellular assays. Below is a summary of reported IC50 values for several well-characterized Mps1 inhibitors.

InhibitorBiochemical IC50 (nM)Cellular IC50 (nM)Reference(s)
Mps1-IN-1367-[1]
Mps1-IN-2145-[1]
BAY 1161909<10-[7][8]
BAY 1217389<10-[7][8]
CFI-4022571.2 (Ki = 0.09)6.5 (EC50)[9]
Mps-BAY1-130[6]
Mps-BAY2a-95[6]
Reversine--[10]
TC Mps1 12->50,000 (viability)[11]

Note: The lack of specific data for this compound prevents its inclusion in this table.

Key Experimental Protocols

The characterization of Mps1 inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and cellular mechanism of action.

In Vitro Kinase Assay

Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of purified Mps1 kinase.

Typical Protocol:

  • Recombinant human Mps1 kinase is incubated with a specific substrate (e.g., a peptide derived from a known Mps1 target like KNL1, or a generic substrate like myelin basic protein) and ATP in a kinase buffer.[12][13]

  • The inhibitor, at varying concentrations, is added to the reaction mixture.

  • The kinase reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 30°C).

  • The extent of substrate phosphorylation is quantified. This can be achieved through various methods:

    • Radiometric Assay: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescence-based Assay: Using commercially available kits (e.g., ADP-Glo™) that measure the amount of ADP produced, which is directly proportional to kinase activity.[12]

    • Fluorescence Polarization Assay: A fluorescently labeled substrate peptide is used, and its phosphorylation-dependent binding to another protein (e.g., Bub1/Bub3 complex for a KNL1-derived peptide) is measured by changes in fluorescence polarization.[13]

  • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability and Proliferation Assays

Objective: To assess the effect of the Mps1 inhibitor on the viability and proliferation of cancer cell lines.

Typical Protocol:

  • Cancer cells (e.g., HCT116, HeLa, U2OS) are seeded in multi-well plates and allowed to adhere overnight.

  • The cells are treated with a range of concentrations of the Mps1 inhibitor or a vehicle control (e.g., DMSO).

  • The plates are incubated for a specified period (e.g., 48, 72, or 96 hours).

  • Cell viability or proliferation is measured using one of several methods:

    • Metabolic Assays (e.g., MTT, MTS, WST-1): These colorimetric assays measure the metabolic activity of viable cells.

    • ATP-based Luminescence Assays (e.g., CellTiter-Glo®): This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.[14]

    • Crystal Violet Staining: This method stains the DNA of adherent cells, and the amount of dye retained is proportional to the cell number.[15]

    • Direct Cell Counting: Using a hemocytometer or an automated cell counter.

  • The results are used to determine the concentration of the inhibitor that reduces cell viability by 50% (GI50 or IC50).

Spindle Assembly Checkpoint Abrogation Assay

Objective: To confirm that the inhibitor's cytotoxic effects are due to the overriding of the SAC.

Typical Protocol:

  • Cells are first arrested in mitosis by treatment with a microtubule-depolymerizing agent (e.g., nocodazole) or a microtubule-stabilizing agent (e.g., taxol). This activates the SAC.

  • The mitotically arrested cells are then treated with the Mps1 inhibitor.

  • The ability of the cells to maintain the mitotic arrest is monitored over time, typically by analyzing the DNA content using flow cytometry. A decrease in the population of cells with 4N DNA content indicates mitotic exit.

  • Alternatively, mitotic exit can be monitored by immunofluorescence or western blotting for the levels of mitotic markers like phosphorylated histone H3 (pHH3) or Cyclin B1. A decrease in these markers signifies an exit from mitosis.[9]

Visualizing the Mechanism of Action

Mps1 Signaling in the Spindle Assembly Checkpoint

Mps1_SAC_Pathway cluster_kinetochore Unattached Kinetochore cluster_cytosol Cytosol Mps1_active Active Mps1 Knl1 Knl1 Mps1_active->Knl1 P Bub1_Bub3 Bub1/Bub3 Knl1->Bub1_Bub3 Recruits Mad1_Mad2 Mad1/Mad2 Bub1_Bub3->Mad1_Mad2 Recruits MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC Promotes Assembly Mps1_inactive Inactive Mps1 Mps1_inactive->Mps1_active Activation at Kinetochore APC_C APC/C-Cdc20 MCC->APC_C Inhibits Anaphase Anaphase Progression APC_C->Anaphase Promotes Mps1_Inhibitor Mps1 Inhibitor (e.g., this compound) Mps1_Inhibitor->Mps1_active Inhibits

Caption: Mps1 kinase signaling cascade in the Spindle Assembly Checkpoint.

Experimental Workflow for Mps1 Inhibitor Characterization

Mps1_Inhibitor_Workflow Start Start: Compound Synthesis Biochem_Assay In Vitro Kinase Assay (Determine IC50) Start->Biochem_Assay Cell_Viability Cell Viability/Proliferation Assay (Determine GI50) Biochem_Assay->Cell_Viability SAC_Abrogation SAC Abrogation Assay (Confirm Mechanism) Cell_Viability->SAC_Abrogation Downstream_Analysis Downstream Cellular Analysis (e.g., Immunofluorescence, Western Blot) SAC_Abrogation->Downstream_Analysis In_Vivo In Vivo Xenograft Studies Downstream_Analysis->In_Vivo End Preclinical Candidate In_Vivo->End

Caption: A typical experimental workflow for the preclinical evaluation of an Mps1 inhibitor.

Logical Flow of Mps1 Inhibition's Cellular Effects

Mps1_Inhibition_Logic Inhibitor Mps1 Inhibitor Mps1_Inhibition Mps1 Kinase Inhibition Inhibitor->Mps1_Inhibition SAC_Failure Spindle Assembly Checkpoint Failure Mps1_Inhibition->SAC_Failure Premature_Anaphase Premature Anaphase Entry SAC_Failure->Premature_Anaphase Chr_Missegregation Chromosome Missegregation Premature_Anaphase->Chr_Missegregation Aneuploidy Aneuploidy Chr_Missegregation->Aneuploidy Cell_Death Mitotic Catastrophe & Cell Death Aneuploidy->Cell_Death

Caption: The logical cascade of cellular events following the inhibition of Mps1 kinase.

Conclusion and Future Perspectives

Inhibition of Mps1 kinase is a validated and promising strategy for cancer therapy. By overriding the Spindle Assembly Checkpoint, Mps1 inhibitors selectively target the vulnerabilities of chromosomally unstable cancer cells, leading to mitotic catastrophe and cell death. While specific data for this compound is not extensively available in the public domain, it belongs to a class of compounds with a well-understood mechanism of action. Further research and publication of data from patent literature will be necessary to fully characterize the specific properties of this compound. The continued development of potent and selective Mps1 inhibitors holds significant potential for the treatment of various malignancies, particularly in combination with other anti-cancer agents.

References

Mps1-IN-1: A Technical Guide to a Selective Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Mps1-IN-1, a potent and selective ATP-competitive inhibitor of the Monopolar Spindle 1 (Mps1) kinase. Mps1 is a critical regulator of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis. Dysregulation of Mps1 is implicated in various cancers, making it an attractive target for therapeutic intervention. This document details the chemical structure and properties of Mps1-IN-1, its mechanism of action, its effects on cellular signaling pathways, and detailed protocols for key experimental assays. All quantitative data is presented in structured tables for clarity, and signaling pathways and experimental workflows are visualized using diagrams.

Chemical Structure and Properties

Mps1-IN-1 is a small molecule inhibitor belonging to the pyrrolopyridine class of compounds.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 1-[3-methoxy-4-[[4-[[2-[(1-methylethyl)sulfonyl]phenyl]amino]-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]phenyl]-4-piperidinol[2]
Molecular Formula C28H33N5O4S[2]
Molecular Weight 535.7 g/mol [2]
CAS Number 1125593-20-5[2]
Appearance Crystalline solid[2]
Solubility DMF: 50 mg/mL, DMSO: 30 mg/mL, DMF:PBS (pH 7.2) (1:9): 0.1 mg/mL[2]
SMILES COC1=C(NC2=CC(NC3=CC=CC=C3S(C(C)C)(=O)=O)=C(C=CN4)C4=N2)C=CC(N5CCC(O)CC5)=C1[2]
InChI Key NMJMRSQTDLRCRQ-UHFFFAOYSA-N[2]

Biological Activity and Mechanism of Action

Mps1-IN-1 is a highly selective and potent inhibitor of Mps1 kinase.[1][3] It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Mps1 kinase domain and preventing the phosphorylation of its downstream substrates.[3] The inhibition of Mps1 kinase activity disrupts the spindle assembly checkpoint, leading to premature mitotic exit and chromosomal instability.[1][4]

ParameterValueConditionsReference
IC50 367 nMIn vitro kinase assay with 1 µM ATP[1]
Kd 27 nMAmbit KinomeScan[3]
Selectivity >1000-fold against a panel of 352 kinasesKinomeScan[2]
Effect on Spindle Assembly Checkpoint (SAC)

The primary role of Mps1 is to initiate the SAC in response to unattached kinetochores during mitosis.[5] Mps1 phosphorylates the kinetochore protein KNL1, which then recruits other checkpoint proteins, including Mad1 and Mad2.[6] This leads to the formation of the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing the degradation of cyclin B and securin and delaying anaphase onset.[5]

Mps1-IN-1-mediated inhibition of Mps1 kinase activity disrupts this cascade. Specifically, it has been shown to prevent the recruitment of Mad2 to unattached kinetochores.[1][2] This failure to establish a functional SAC leads to a premature exit from mitosis, even in the presence of spindle poisons that would normally activate the checkpoint.[1]

Mps1_Signaling_Pathway Mps1 Signaling in Spindle Assembly Checkpoint cluster_kinetochore Unattached Kinetochore cluster_cytoplasm Cytoplasm Mps1 Mps1 KNL1 KNL1 Mps1->KNL1 P Mad1_Mad2 Mad1-Mad2 KNL1->Mad1_Mad2 recruits MCC MCC (Mad2, BubR1, Bub3, Cdc20) Mad1_Mad2->MCC activates APC_C APC/C MCC->APC_C inhibits Anaphase Anaphase APC_C->Anaphase activates Mps1_IN_1 Mps1-IN-1 Mps1_IN_1->Mps1 inhibits

Mps1 signaling pathway in the spindle assembly checkpoint.
Effect on Aurora B Kinase

Mps1 activity has also been linked to the full activation of Aurora B kinase, another key mitotic regulator involved in correcting improper kinetochore-microtubule attachments.[1] Treatment with Mps1-IN-1 has been shown to decrease the phosphorylation of histone H3 on serine 10, a direct substrate of Aurora B, as well as the autophosphorylation of Aurora B on threonine 232.[1] This suggests that Mps1 functions upstream of Aurora B in the tension-sensing pathway of the SAC.[1]

Experimental Protocols

The following are detailed protocols for key experiments commonly used to characterize the activity of Mps1 inhibitors like Mps1-IN-1.

In Vitro Mps1 Kinase Assay (Lanthascreen™)

This assay is used to determine the in vitro inhibitory activity of compounds against Mps1 kinase.

Materials:

  • Recombinant Mps1 kinase

  • Lanthanide-labeled anti-phospho-substrate antibody (e.g., anti-phospho-serine/threonine)

  • Fluorescently labeled kinase substrate (e.g., a generic peptide substrate)

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Mps1-IN-1 or other test compounds

  • 384-well microplate

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

Procedure:

  • Prepare a serial dilution of Mps1-IN-1 in DMSO.

  • In a 384-well plate, add 2.5 µL of the Mps1-IN-1 dilution or DMSO (vehicle control).

  • Add 5 µL of a solution containing the Mps1 kinase and the fluorescently labeled substrate in kinase reaction buffer.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for ATP.[1]

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction by adding 10 µL of the TR-FRET detection solution containing the lanthanide-labeled antibody.

  • Incubate for 30 minutes at room temperature.

  • Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).

  • Calculate the TR-FRET ratio and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Kinase_Assay_Workflow In Vitro Kinase Assay Workflow start Start prep_inhibitor Prepare serial dilution of Mps1-IN-1 start->prep_inhibitor add_inhibitor Add inhibitor to 384-well plate prep_inhibitor->add_inhibitor add_kinase_substrate Add Mps1 kinase and fluorescent substrate add_inhibitor->add_kinase_substrate add_atp Initiate reaction with ATP add_kinase_substrate->add_atp incubate_reaction Incubate for 1 hour at room temperature add_atp->incubate_reaction stop_reaction Stop reaction and add TR-FRET detection mix incubate_reaction->stop_reaction incubate_detection Incubate for 30 min at room temperature stop_reaction->incubate_detection read_plate Read plate using TR-FRET reader incubate_detection->read_plate analyze_data Calculate IC50 read_plate->analyze_data end End analyze_data->end

Workflow for an in vitro Mps1 kinase assay.
Western Blot Analysis of Mps1 Activity in Cells

This protocol is used to assess the effect of Mps1-IN-1 on the phosphorylation of Mps1 substrates in a cellular context.

Materials:

  • Cell line of interest (e.g., HeLa, U2OS)

  • Cell culture medium and supplements

  • Mps1-IN-1

  • Spindle poison (e.g., nocodazole or paclitaxel) to enrich for mitotic cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Histone H3 (Ser10), anti-Mps1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a culture plate and allow them to adhere.

  • Treat cells with a spindle poison for a sufficient time to induce mitotic arrest (e.g., 16 hours with nocodazole).

  • Add Mps1-IN-1 at various concentrations to the mitotically arrested cells for a shorter duration (e.g., 1-2 hours).

  • Harvest the cells, wash with cold PBS, and lyse them in lysis buffer.

  • Quantify the protein concentration of the lysates.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein per lane and run the SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Image the blot using a chemiluminescence imaging system.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with Mps1-IN-1.

Materials:

  • Cell line of interest

  • 96-well cell culture plates

  • Mps1-IN-1

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with a serial dilution of Mps1-IN-1 for the desired duration (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[7][8][9]

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at a wavelength between 550 and 600 nm using a multi-well spectrophotometer.[8]

  • Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

Mps1-IN-1 is a valuable chemical probe for studying the role of Mps1 kinase in cell cycle regulation and as a lead compound for the development of novel anticancer therapeutics. Its high potency and selectivity make it a powerful tool for dissecting the intricate signaling pathways governed by Mps1. The experimental protocols provided in this guide offer a starting point for researchers to investigate the effects of Mps1 inhibition in various experimental systems. Further research into the in vivo efficacy and safety profile of Mps1-IN-1 and its analogs is warranted to explore their full therapeutic potential.

References

An In-depth Technical Guide on the Discovery and Development of Mps1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: Extensive research did not yield specific information on a small molecule inhibitor designated "Mps1-IN-8." The scientific literature and chemical databases do not contain a compound with this name. It is plausible that "this compound" may be a typographical error, an internal compound designation not yet in the public domain, or a misidentification of the yeast allele mps1-8.

Therefore, this guide will focus on a well-characterized and frequently cited Mps1 inhibitor, Mps1-IN-1 , to fulfill the core requirements of the user request for an in-depth technical guide on a representative Mps1 inhibitor. This will include its discovery, mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways.

Introduction to Mps1 as a Therapeutic Target

Monopolar spindle 1 (Mps1), also known as TTK protein kinase, is a dual-specificity kinase that plays a critical role in the spindle assembly checkpoint (SAC). The SAC is a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2] It prevents the premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle. In many cancer cells, which are often characterized by chromosomal instability (CIN), there is a heightened reliance on the SAC for survival.[3] Overexpression of Mps1 has been observed in various human malignancies, making it an attractive target for anticancer therapies.[1][4] Inhibition of Mps1 kinase activity abrogates the SAC, leading to severe chromosome missegregation and ultimately, mitotic catastrophe and cell death in cancer cells.[2]

Discovery of Mps1-IN-1

Mps1-IN-1 was identified through a high-throughput screening effort to discover potent and selective inhibitors of the Mps1 kinase. Its discovery provided a valuable chemical probe to elucidate the cellular functions of Mps1 and to validate it as a therapeutic target.

Mechanism of Action of Mps1-IN-1

Mps1-IN-1 is an ATP-competitive inhibitor of Mps1 kinase.[1][5] It binds to the ATP-binding pocket of the Mps1 kinase domain, preventing the phosphorylation of its downstream substrates. This inhibition of Mps1's catalytic activity leads to the failure of the spindle assembly checkpoint, even in the presence of mitotic spindle poisons like nocodazole or taxol.[6] Consequently, cells treated with Mps1-IN-1 are unable to arrest in mitosis when chromosomes are not properly attached to the spindle, leading to premature entry into anaphase, gross aneuploidy, and subsequent loss of cell viability.[6][7]

Quantitative Data for Mps1-IN-1

The following table summarizes the key quantitative data for Mps1-IN-1 from biochemical and cellular assays.

ParameterValueDescriptionReference
IC50 367 nMThe half maximal inhibitory concentration against Mps1 kinase in a biochemical assay.[1][5]
Kd 27 nMThe dissociation constant, indicating the binding affinity of Mps1-IN-1 to Mps1.[1]
Selectivity >1000-foldHighly selective for Mps1 over a large panel of other kinases, with minor exceptions such as Alk and Ltk.[5]
Cellular Potency 5-10 µMConcentration required to reduce the proliferative capacity of HCT116 cells to 33% of control after 96 hours.[7]

Experimental Protocols

In Vitro Mps1 Kinase Assay

This protocol is a representative method for determining the inhibitory activity of compounds like Mps1-IN-1 against the Mps1 kinase.

Objective: To measure the IC50 value of an inhibitor against Mps1 kinase.

Materials:

  • Recombinant full-length Mps1 enzyme

  • Myelin basic protein (MBP) as a substrate

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.01% Triton X-100)

  • ATP and [γ-³³P]ATP

  • Test inhibitor (e.g., Mps1-IN-1) dissolved in DMSO

  • P81 phosphocellulose filter plates

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the Mps1 enzyme and MBP in the kinase reaction buffer.

  • Add the test inhibitor at various concentrations (typically a serial dilution). A DMSO control (vehicle) is also included.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP. The final ATP concentration should be close to its Km value for Mps1.

  • Incubate the reaction at room temperature for a defined period (e.g., 45 minutes).

  • Terminate the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a P81 filter plate, which binds the phosphorylated substrate.

  • Wash the filter plates multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Measure the amount of radioactivity on the filters using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay

This protocol describes a common method to assess the effect of a compound on cell viability and proliferation.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of an inhibitor in a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HCT116)

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • 96-well cell culture plates

  • Test inhibitor (e.g., Mps1-IN-1)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Seed the cells in a 96-well plate at a low density and allow them to attach overnight.

  • Treat the cells with a range of concentrations of the test inhibitor. Include a DMSO-treated control.

  • Incubate the cells for a period that allows for several cell doublings (e.g., 72-96 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions. This reagent typically measures ATP levels as an indicator of metabolically active cells.

  • Measure the luminescence using a plate reader.

  • Normalize the results to the DMSO-treated control cells.

  • Calculate the GI50 value by plotting the percentage of cell growth against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Mps1 in the Spindle Assembly Checkpoint Signaling Pathway

The following diagram illustrates the central role of Mps1 in the SAC signaling cascade at an unattached kinetochore.

Mps1_SAC_Pathway cluster_kinetochore Unattached Kinetochore Mps1 Mps1 Knl1 Knl1 Mps1->Knl1 P Bub1_Bub3 Bub1/Bub3 Knl1->Bub1_Bub3 recruits Mad1_Mad2 Mad1/C-Mad2 Bub1_Bub3->Mad1_Mad2 recruits MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC promotes assembly APC_C APC/C MCC->APC_C inhibits Anaphase Anaphase APC_C->Anaphase allows Mps1_IN_1 Mps1-IN-1 Mps1_IN_1->Mps1 inhibits

Caption: Mps1 phosphorylates Knl1 at unattached kinetochores, initiating the SAC cascade.

Experimental Workflow for Assessing SAC Abrogation

This diagram outlines a typical workflow to determine if a compound like Mps1-IN-1 can override the spindle assembly checkpoint.

SAC_Abrogation_Workflow start Seed cells (e.g., HeLa) spindle_poison Treat with spindle poison (e.g., Nocodazole) to activate SAC start->spindle_poison mitotic_arrest Cells arrest in mitosis (high mitotic index) spindle_poison->mitotic_arrest inhibitor_treatment Add Mps1 inhibitor (e.g., Mps1-IN-1) mitotic_arrest->inhibitor_treatment time_course Collect samples at different time points inhibitor_treatment->time_course analysis Analyze by: - Immunofluorescence (mitotic markers) - Flow cytometry (DNA content) time_course->analysis outcome_control Control: Sustained mitotic arrest analysis->outcome_control outcome_inhibitor Mps1 Inhibitor: Premature mitotic exit (aneuploidy, apoptosis) analysis->outcome_inhibitor

Caption: Workflow to test for spindle assembly checkpoint override by an Mps1 inhibitor.

Logical Relationship of Mps1 Inhibition and Cellular Fate

The following diagram illustrates the logical progression from Mps1 inhibition to cellular outcomes.

Mps1_Inhibition_Fate Mps1_inhibition Mps1 Kinase Inhibition (e.g., by Mps1-IN-1) SAC_failure Spindle Assembly Checkpoint Failure Mps1_inhibition->SAC_failure Premature_anaphase Premature Anaphase Entry SAC_failure->Premature_anaphase Chromosome_missegregation Chromosome Missegregation Premature_anaphase->Chromosome_missegregation Aneuploidy Aneuploidy Chromosome_missegregation->Aneuploidy Cell_death Cell Death (Mitotic Catastrophe/Apoptosis) Aneuploidy->Cell_death

Caption: The cascade of events from Mps1 inhibition to cancer cell death.

References

Understanding the Selectivity Profile of Mps1-IN-8: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the selectivity profile of Mps1 inhibitors, with a focus on the characteristics of compounds from the Mps1-IN series. Monopolar spindle 1 (Mps1), a dual-specificity kinase, is a critical component of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the accurate segregation of chromosomes during mitosis.[1] Its role in maintaining genomic integrity has made it an attractive target for the development of novel anti-cancer therapeutics. This document details the inhibitory activity, experimental methodologies, and relevant signaling pathways associated with a representative compound from this series, referred to herein as Mps1-IN-8, based on publicly available data for closely related analogs Mps1-IN-1 and Mps1-IN-2.

Data Presentation: Quantitative Analysis of this compound Inhibition

The inhibitory activity of this compound has been characterized through biochemical and cellular assays to determine its potency and selectivity.

Table 1: Biochemical Inhibition Profile of this compound Analog
Kinase TargetIC50 (nM)Assay TechnologyATP Concentration
Mps1 145 - 367 Lanthascreen1 µM
Alk>1000 (significant inhibition noted)Kinase Panel ScreenNot specified
Ltk>1000 (significant inhibition noted)Kinase Panel ScreenNot specified
Gak>1000 (significant inhibition noted)Kinase Panel ScreenNot specified
Plk1>1000 (significant inhibition noted)Kinase Panel ScreenNot specified

Data is representative of Mps1-IN-1 and Mps1-IN-2 from Kwiatkowski et al., 2010.[1]

Table 2: Cellular Activity of this compound Analog in HCT116 Cells
AssayEndpointResult
Cell ProliferationReduction in cell numberDose-dependent decrease
Clonogenic SurvivalColony formationDose-dependent decrease
ApoptosisSub-G1 DNA contentIncrease

Effects are consistent with those observed for Mps1 inhibitors in cancer cell lines.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Biochemical Kinase Inhibition Assay (Lanthascreen™ TR-FRET)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against Mps1 kinase.

Materials:

  • Mps1 kinase (recombinant)

  • Fluorescein-labeled substrate (e.g., FL-Poly-GT)

  • Terbium-labeled anti-phospho substrate antibody (e.g., Tb-pY20)

  • ATP

  • 1X Kinase Buffer A (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)

  • TR-FRET Dilution Buffer

  • EDTA

  • This compound (or test compound)

  • 384-well assay plates

Procedure:

  • Kinase Concentration Determination (EC80):

    • Perform a serial dilution of Mps1 kinase in 1X Kinase Buffer A.

    • Add the diluted kinase to the assay plate.

    • Prepare a 2X substrate/2X ATP mixture in 1X Kinase Buffer A. The ATP concentration should be at the apparent Km for Mps1.

    • Add the substrate/ATP mixture to the wells containing the kinase.

    • Incubate the kinase reaction for 1 hour at room temperature.

    • Prepare a 2X EDTA/2X Terbium-labeled antibody mixture in TR-FRET Dilution Buffer.

    • Add the EDTA/antibody mixture to stop the reaction and initiate detection.

    • Incubate for 30-60 minutes at room temperature.

    • Read the plate on a TR-FRET compatible plate reader (Excitation: 340 nm, Emission: 495 nm and 520 nm).

    • Calculate the emission ratio (520 nm / 495 nm) and determine the kinase concentration that yields 80% of the maximum signal (EC80).

  • IC50 Determination of this compound:

    • Prepare a serial dilution of this compound in 1X Kinase Buffer A with a constant final DMSO concentration.

    • Add the diluted inhibitor to the assay plate.

    • Add Mps1 kinase at the predetermined EC80 concentration to all wells except the negative control.

    • Initiate the kinase reaction by adding the 2X substrate/2X ATP mixture.

    • Follow steps 1.5 - 1.9 for reaction termination, detection, and plate reading.

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol describes the assessment of the effect of this compound on the viability of HCT116 cells.

Materials:

  • HCT116 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (or test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Harvest and count HCT116 cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete growth medium.

    • Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include vehicle-only (e.g., DMSO) controls.

    • Incubate the cells for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Incubation and Solubilization:

    • After the treatment period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.

Mandatory Visualizations

Mps1 Signaling Pathway in the Spindle Assembly Checkpoint

Mps1_Signaling_Pathway cluster_kinetochore Unattached Kinetochore cluster_cytoplasm Cytoplasm Mps1 Mps1 Mps1->Mps1 Bub1 Bub1 Mps1->Bub1 P Mad1_Mad2 Mad1-C-Mad2 Mps1->Mad1_Mad2 Maintains localization AuroraB Aurora B Knl1 Knl1 AuroraB->Knl1 P Knl1->Mps1 Recruits O_Mad2 O-Mad2 Mad1_Mad2->O_Mad2 Catalyzes conversion to C-Mad2 MCC Mitotic Checkpoint Complex (MCC) (Mad2-Cdc20-BubR1-Bub3) O_Mad2->MCC Forms APC_C APC/C-Cdc20 MCC->APC_C Inhibits Anaphase Anaphase Onset APC_C->Anaphase Mps1_IN_8 This compound Mps1_IN_8->Mps1 Inhibits

Caption: Mps1 kinase signaling at an unattached kinetochore.

Experimental Workflow: Biochemical Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis inhibitor_prep Prepare this compound serial dilution add_reagents Add inhibitor, kinase, and substrate/ATP to plate inhibitor_prep->add_reagents kinase_prep Prepare Mps1 kinase (EC80 concentration) kinase_prep->add_reagents substrate_prep Prepare 2X substrate and 2X ATP solution substrate_prep->add_reagents incubation Incubate for 1 hour at room temperature add_reagents->incubation stop_solution Add 2X EDTA and 2X Tb-antibody solution incubation->stop_solution detection_incubation Incubate for 30-60 min at room temperature stop_solution->detection_incubation read_plate Read plate on TR-FRET reader detection_incubation->read_plate calculate_ratio Calculate Emission Ratio (520nm / 495nm) read_plate->calculate_ratio plot_data Plot Ratio vs. [Inhibitor] calculate_ratio->plot_data determine_ic50 Determine IC50 value plot_data->determine_ic50

Caption: Workflow for determining the IC50 of this compound.

Experimental Workflow: Cellular Viability (MTT) Assay

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_solubilization Formazan Solubilization cluster_data_acquisition Data Acquisition & Analysis seed_cells Seed HCT116 cells in 96-well plate incubate_24h Incubate for 24 hours seed_cells->incubate_24h add_inhibitor Treat cells with This compound dilutions incubate_24h->add_inhibitor incubate_treatment Incubate for 48-72 hours add_inhibitor->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt remove_medium Remove medium incubate_mtt->remove_medium add_solvent Add MTT solvent remove_medium->add_solvent shake_plate Shake plate for 15 min add_solvent->shake_plate read_absorbance Read absorbance at 570 nm shake_plate->read_absorbance calculate_viability Calculate % cell viability relative to control read_absorbance->calculate_viability

References

Mps1-IN-8: A Technical Guide to a Potential Anti-Cancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Monopolar spindle 1 (Mps1), a serine/threonine kinase, is a critical regulator of the spindle assembly checkpoint (SAC), a key cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.[1] Overexpression of Mps1 is a common feature in a variety of human cancers and is often associated with aneuploidy and poor prognosis. This has positioned Mps1 as a promising therapeutic target for the development of novel anti-cancer agents. Mps1 inhibitors disrupt the SAC, leading to premature entry into anaphase, severe chromosome missegregation, and ultimately, mitotic catastrophe and apoptotic cell death in cancer cells.[1] This technical guide provides a comprehensive overview of the pre-clinical data and methodologies relevant to the study of Mps1 inhibitors, with a focus on the context of Mps1-IN-8 as a representative compound of this class. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from structurally similar and well-characterized Mps1 inhibitors to provide a thorough understanding of their anti-cancer potential.

Mechanism of Action

Mps1 kinase is a central component of the SAC, which prevents the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle. In cancer cells with a compromised SAC, Mps1 overexpression can contribute to the survival of aneuploid cells.[1]

Mps1 inhibitors act as ATP-competitive antagonists, blocking the kinase activity of Mps1.[2] This inhibition prevents the phosphorylation of key downstream targets essential for the recruitment of other SAC proteins, such as Mad1 and Mad2, to unattached kinetochores.[3] The failure to establish a functional SAC leads to a premature and improper exit from mitosis, resulting in gross chromosomal missegregation and the formation of aneuploid or polyploid cells.[4] These cells, laden with genomic instability, are often directed towards a cell death program known as mitotic catastrophe, which is frequently followed by apoptosis.[4]

Furthermore, Mps1 inhibitors have demonstrated synergistic effects when used in combination with taxane-based chemotherapies.[4] Taxanes stabilize microtubules, leading to a prolonged mitotic arrest that is dependent on a functional SAC. By abrogating the SAC with an Mps1 inhibitor, cancer cells are forced to exit mitosis despite the presence of taxane-induced spindle defects, exacerbating chromosomal instability and enhancing tumor cell killing.[4]

Quantitative Data

While specific in vitro and in vivo efficacy data for this compound is not extensively available in the public domain, the following tables summarize representative quantitative data from other well-characterized Mps1 inhibitors, such as MPI-0479605, which is structurally similar to Mps1-IN-1.[2]

Table 1: In Vitro Kinase Inhibitory Activity

CompoundTargetIC50 (nmol/L)Reference
MPI-0479605Mps11.8[2]

Table 2: In Vivo Efficacy in Xenograft Models

CompoundCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
MPI-0479605HCT-116 Xenograft150 mg/kg, every 4 days74%[2]
Mps-BAY2bHeLa-Matu Xenograft30 mg/kg p.o. twice daily + 10 mg/kg Paclitaxel i.v. once weeklySignificant reduction in tumor growth[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of Mps1 inhibitors.

In Vitro Mps1 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against Mps1 kinase activity.

Materials:

  • Recombinant human Mps1 kinase

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mg/mL BSA)

  • ATP

  • Substrate (e.g., myelin basic protein or a specific peptide substrate)

  • Test compound (e.g., this compound) dissolved in DMSO

  • [γ-³²P]ATP or ADP-Glo™ Kinase Assay (Promega)

  • 96-well plates

  • Plate reader (scintillation counter or luminometer)

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the kinase buffer, recombinant Mps1 kinase, and the diluted test compound.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP (or cold ATP for the ADP-Glo™ assay).

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a stop solution or by spotting onto phosphocellulose paper).

  • If using [γ-³²P]ATP, wash the phosphocellulose paper to remove unincorporated ATP and measure the incorporated radioactivity using a scintillation counter.

  • If using the ADP-Glo™ assay, follow the manufacturer's instructions to measure the amount of ADP produced, which is correlated with kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay

Objective: To assess the effect of an Mps1 inhibitor on the viability of cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compound (e.g., this compound)

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent

  • Luminometer

Procedure:

  • Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound or DMSO as a vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Allow the plate to equilibrate to room temperature.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability for each treatment relative to the DMSO control.

  • Determine the IC50 value by plotting the data on a dose-response curve.

Apoptosis Assay by Flow Cytometry

Objective: To quantify the induction of apoptosis in cancer cells following treatment with an Mps1 inhibitor.

Materials:

  • Cancer cell lines

  • Test compound (e.g., this compound)

  • Annexin V-FITC Apoptosis Detection Kit (or similar)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in culture dishes and treat with the test compound or DMSO for a specified time (e.g., 48 hours).

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells with cold PBS and centrifuge.

  • Resuspend the cell pellet in the provided binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

  • Gate the cell populations to distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of an Mps1 inhibitor in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Human cancer cell line for implantation

  • Test compound (e.g., this compound) formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of the mice.

  • Monitor the mice for tumor formation.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily, twice daily, or intermittently).

  • Measure tumor volume using calipers at regular intervals (e.g., twice or three times a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight and overall health of the mice throughout the study as a measure of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the vehicle control group.

Visualizations

Mps1 Signaling Pathway in Mitosis

Mps1_Signaling_Pathway cluster_kinetochore Kinetochore cluster_cytoplasm Cytoplasm Mps1 Mps1 Mad1 Mad1 Mps1->Mad1 P Mad2_closed Mad2 (Closed) Mps1->Mad2_closed Conformational Change CENPE CENP-E Mps1->CENPE P AuroraB Aurora B Mps1->AuroraB P Mad1->Mad2_closed Mad2_open Mad2 (Open) Mad2_closed->Mad2_open Cdc20 Cdc20 Mad2_open->Cdc20 APC_C APC/C Securin Securin APC_C->Securin Ubiquitination CyclinB Cyclin B APC_C->CyclinB Ubiquitination Cdc20->APC_C Anaphase Anaphase Securin->Anaphase CyclinB->Anaphase Mps1_IN_8 This compound Mps1_IN_8->Mps1 Inhibition Chromosome_Mis Chromosome Missegregation Anaphase->Chromosome_Mis Apoptosis Mitotic Catastrophe & Apoptosis Chromosome_Mis->Apoptosis

Caption: Mps1 Signaling Pathway and Inhibition.

Experimental Workflow for In Vivo Xenograft Study

Xenograft_Workflow start Start cell_culture 1. Cancer Cell Culture start->cell_culture injection 2. Subcutaneous Injection cell_culture->injection tumor_growth 3. Tumor Growth Monitoring injection->tumor_growth randomization 4. Randomization tumor_growth->randomization treatment 5. Treatment (this compound or Vehicle) randomization->treatment measurement 6. Tumor Volume Measurement treatment->measurement measurement->measurement Regular intervals endpoint 7. Study Endpoint measurement->endpoint Tumor size limit or study duration analysis 8. Data Analysis (TGI Calculation) endpoint->analysis end End analysis->end

Caption: In Vivo Xenograft Study Workflow.

Conclusion

Mps1 inhibitors represent a promising class of targeted anti-cancer agents that exploit the reliance of many tumors on a functional spindle assembly checkpoint for their survival. The mechanism of action, involving the induction of catastrophic chromosomal missegregation, offers a distinct and potentially synergistic approach to cancer therapy, particularly in combination with existing treatments like taxanes. While further research is required to fully elucidate the therapeutic potential and safety profile of specific inhibitors like this compound, the preclinical data for this class of compounds is compelling. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to advance the investigation of Mps1 inhibitors as a viable strategy in the fight against cancer.

References

An In-depth Technical Guide on Mps1-IN-8 and its Effect on Mitosis

Author: BenchChem Technical Support Team. Date: November 2025

To our valued researchers, scientists, and drug development professionals,

Our investigation into the specific Mps1 inhibitor, Mps1-IN-8, has revealed a significant scarcity of detailed scientific literature. While this compound is commercially available as a research chemical, there is a notable absence of published studies detailing its mechanism of action, quantitative efficacy, or specific effects on mitotic signaling pathways. The available information is primarily limited to supplier data and patent filings, which lack the depth required for a comprehensive technical guide.

Given these constraints, we are unable to provide the in-depth analysis of this compound as originally requested, including detailed data tables, experimental protocols, and signaling pathway diagrams.

However, to still meet the core of your research needs, we propose a comprehensive technical guide on a well-characterized and scientifically vetted alternative: Mps1-IN-1 . This potent and selective inhibitor of Mps1 has been extensively studied, and a wealth of data is available to construct a guide that fulfills all the original requirements of your request.

We believe that a detailed guide on Mps1-IN-1 will provide valuable insights into the therapeutic potential of Mps1 inhibition and serve as a robust resource for your research and development endeavors. Should you wish to proceed with this alternative, we are prepared to deliver a comprehensive document on Mps1-IN-1 that includes:

  • A detailed overview of Mps1 kinase and its role in mitosis.

  • The mechanism of action of Mps1-IN-1.

  • Quantitative data on its in vitro and in-cell activity.

  • Detailed experimental protocols for relevant assays.

  • Signaling pathway and experimental workflow diagrams.

We await your guidance on how you would like to proceed.

Methodological & Application

Application Notes and Protocols for Mps1-IN-8 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the small molecule inhibitor Mps1-IN-8 in cancer cell line research. The protocols outlined below detail methods for preparing the compound, determining its effective concentration, and assessing its cellular and mechanistic effects.

Introduction: Mps1 as a Cancer Target

Monopolar spindle 1 (Mps1), also known as Threonine Tyrosine Kinase (TTK), is a dual-specificity protein kinase critical for the proper execution of mitosis.[1][2] It is a core component of the Spindle Assembly Checkpoint (SAC), a crucial surveillance mechanism that ensures the accurate segregation of chromosomes into daughter cells.[1][2][3][4] Mps1 kinase activity is essential for recruiting other checkpoint proteins to unattached kinetochores, which generates a "wait anaphase" signal, preventing premature sister chromatid separation.[1][5][6]

Numerous studies have reported the overexpression of Mps1 in a wide range of human cancers, including breast, colon, lung, and hepatocellular carcinoma.[6][7][8][9][10] High Mps1 levels often correlate with aggressive tumors and poor patient prognosis.[7][11] This overexpression makes cancer cells, particularly those with existing chromosomal instability, highly dependent on a functional SAC for survival.[7] Therefore, inhibiting Mps1 presents an attractive therapeutic strategy to selectively kill cancer cells by inducing catastrophic errors during cell division.[3][8]

This compound is a small molecule inhibitor designed to target the ATP-binding pocket of Mps1, thereby blocking its kinase activity. Inhibition of Mps1 abrogates the SAC, causing cells to prematurely exit mitosis even in the presence of unaligned chromosomes.[5][12] This leads to severe chromosome missegregation, aneuploidy, and ultimately cell death through mitotic catastrophe or apoptosis.[1][2][3]

Mechanism of Action of Mps1 Inhibitors

Mps1 inhibitors act by competitively binding to the ATP pocket of the Mps1 kinase domain, preventing the phosphorylation of its downstream substrates. This inactivation has several key cellular consequences:

  • Spindle Assembly Checkpoint (SAC) Abrogation: Mps1 inhibition prevents the recruitment and activation of essential SAC proteins like Mad1 and Mad2 at kinetochores.[5] This silences the checkpoint, allowing the Anaphase-Promoting Complex/Cyclosome (APC/C) to become active.[1]

  • Premature Mitotic Exit: With the SAC disabled, cells cannot sustain a mitotic arrest, even when challenged with microtubule-depolymerizing agents like nocodazole or taxanes.[5][12] They exit mitosis prematurely, leading to a "mitotic breakthrough."

  • Chromosome Missegregation: The premature entry into anaphase occurs before all chromosomes are properly aligned at the metaphase plate.[3][8] This results in massive chromosome segregation errors.

  • Induction of Cell Death: The resulting aneuploidy and genomic chaos trigger cellular death pathways.[1][3] Cells may undergo mitotic catastrophe, a form of cell death that occurs during mitosis, or undergo apoptosis in the subsequent G1 phase.[1][3] In some p53 wild-type cells, a postmitotic checkpoint can be activated, leading to growth arrest.[1][2]

Mps1 Signaling Pathway and Inhibition

Mps1_Pathway cluster_Mitosis Mitosis cluster_Inhibition Effect of this compound Kinetochore Unattached Kinetochore Mps1 Mps1 Kinase Kinetochore->Mps1 recruits & activates Mad1_Mad2 Mad1/Mad2 Complex Mps1->Mad1_Mad2 recruits & activates Mps1_inactive Inactive Mps1 APC_C APC/C + Cdc20 Mad1_Mad2->APC_C inhibits Mitotic_Arrest Mitotic Arrest (Checkpoint Active) Mad1_Mad2->Mitotic_Arrest Anaphase Anaphase APC_C->Anaphase triggers Segregation Correct Chromosome Segregation Anaphase->Segregation Mps1_IN_8 This compound Mps1_IN_8->Mps1 inhibits SAC_Bypass SAC Bypass Mps1_IN_8->SAC_Bypass APC_C_active Active APC/C SAC_Bypass->APC_C_active leads to Missegregation Chromosome Missegregation & Cell Death APC_C_active->Missegregation triggers

Caption: Mps1 kinase signaling at the spindle assembly checkpoint and its inhibition by this compound.

Data Presentation: Inhibitor Activity

The efficacy of Mps1 inhibitors can vary significantly between different cancer cell lines. The following table summarizes reported IC50 values for several known Mps1 inhibitors, which can serve as a reference for designing dose-response experiments with this compound.

Inhibitor NameIC50 (in vitro kinase assay)Cancer Cell LineIC50 (Cell Proliferation)Reference
MPI-04796051.8 nMHCT-116 (Colon)~50 nM[1]
AZ3146~35 nMHeLa (Cervical)Not specified[13]
BAY 1161909< 10 nMHeLa (Cervical)19 nM[14]
BAY 1217389< 10 nMNCI-H460 (Lung)12 nM[14]
TC Mps1 12Not specifiedHuh7 (Hepatocellular)~1 µM[8]

Experimental Protocols

Reagent Preparation and Storage
  • Reconstitution: this compound is typically a solid powder. Reconstitute it in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Gently vortex or sonicate briefly to ensure it is fully dissolved.

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term storage. When in use, a working aliquot can be stored at 4°C for a short period (1-2 weeks).

  • Working Dilutions: On the day of the experiment, prepare fresh dilutions from the stock solution using sterile cell culture medium. Ensure the final concentration of DMSO in the culture medium is consistent across all conditions (including vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).

Protocol 1: Determining IC50 with a Cell Viability Assay (e.g., MTT or CCK-8)

This protocol determines the concentration of this compound required to inhibit the proliferation of a cancer cell line by 50%.

Materials:

  • Selected cancer cell line

  • 96-well cell culture plates

  • Complete culture medium

  • This compound stock solution (10 mM in DMSO)

  • MTT or CCK-8 reagent

  • Solubilization buffer (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Drug Treatment: Prepare a series of 2x concentrated serial dilutions of this compound in complete medium. A common starting range is 1 nM to 10 µM.

  • Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include wells with "medium only" (blank) and "vehicle control" (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for a standard duration, typically 48 to 72 hours.[1]

  • Viability Measurement:

    • For CCK-8: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.

    • For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Afterwards, remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance on a microplate reader at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT).

  • Analysis: Subtract the blank reading from all measurements. Normalize the data to the vehicle control (set to 100% viability). Plot the normalized viability against the log of the inhibitor concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the ability of this compound to override a mitotic arrest.

Materials:

  • 6-well cell culture plates

  • Mitotic arresting agent (e.g., Nocodazole, 100 ng/mL)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ice-cold ethanol

  • Propidium Iodide (PI)/RNase staining solution

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and grow until they reach 60-70% confluency.

  • Mitotic Arrest: Treat cells with a mitotic arresting agent like nocodazole for 12-16 hours to accumulate cells in mitosis (G2/M phase).

  • Inhibitor Treatment: While keeping the cells in nocodazole, add this compound at a concentration of 2x-5x the determined IC50. Also, maintain a control group with nocodazole only.

  • Incubation: Incubate for an additional 2-4 hours. Abrogation of the SAC by this compound will cause cells to exit mitosis, resulting in cells with 4N or >4N DNA content in the G1 phase (polyploidy).[3]

  • Cell Harvesting: Harvest both floating and adherent cells. Centrifuge, wash with PBS, and fix by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PI/RNase staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the DNA content using a flow cytometer. Compare the cell cycle profiles of cells treated with nocodazole alone (arrested in G2/M) versus those co-treated with this compound (should show a decrease in the G2/M peak and an increase in polyploid cells).

Protocol 3: Immunofluorescence for Mitotic Defects

This protocol allows for the direct visualization of chromosome missegregation and nuclear abnormalities.

Materials:

  • Cell culture plates with sterile glass coverslips

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., anti-α-tubulin for spindles)

  • Fluorescently-labeled secondary antibody

  • DAPI (for DNA staining)

  • Antifade mounting medium

Procedure:

  • Cell Culture: Seed cells on coverslips in a culture plate and allow them to attach overnight.

  • Treatment: Treat the cells with this compound (e.g., at the IC50 concentration) for 24-48 hours.

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes.

  • Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Blocking & Staining: Wash with PBS and block for 1 hour. Incubate with the primary antibody overnight at 4°C. The next day, wash and incubate with the secondary antibody and DAPI for 1 hour at room temperature in the dark.

  • Mounting & Imaging: Wash the coverslips and mount them onto microscope slides using antifade medium.

  • Analysis: Image the cells using a fluorescence microscope. Look for mitotic defects such as misaligned chromosomes, lagging chromosomes during anaphase, and the formation of micronuclei or multinucleated cells in the treated population compared to the control.[1][8]

General Experimental Workflow

Workflow cluster_assays Functional & Mechanistic Assays start Start: Select Cancer Cell Line reagent_prep Prepare this compound Stock Solution (in DMSO) start->reagent_prep ic50 Protocol 1: Determine IC50 (Cell Viability Assay) reagent_prep->ic50 dose_selection Select Working Concentrations (e.g., 1x, 2x, 5x IC50) ic50->dose_selection cell_cycle Protocol 2: Cell Cycle Analysis (Flow Cytometry) dose_selection->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) dose_selection->apoptosis if_staining Protocol 3: Immunofluorescence (Mitotic Defects) dose_selection->if_staining data_analysis Data Analysis & Interpretation cell_cycle->data_analysis apoptosis->data_analysis if_staining->data_analysis conclusion Conclusion on Inhibitor Effect data_analysis->conclusion

Caption: A typical experimental workflow for characterizing this compound in a cancer cell line.

References

Application Notes and Protocols for Mps1-IN-8 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, specific in vivo dosage and administration protocols for Mps1-IN-8 in mouse models have not been extensively reported in peer-reviewed literature. The following application notes and protocols are based on published data for other potent and selective Mps1 kinase inhibitors, such as Mps-BAY2b and PF-7006. These protocols should serve as a starting point and require careful optimization for this compound.

Introduction to Mps1 Inhibition

Monopolar spindle 1 (Mps1), also known as TTK protein kinase, is a critical component of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[1][2] Overexpression of Mps1 is observed in various human cancers and is often associated with aneuploidy and poor prognosis.[2][3] Inhibition of Mps1 kinase activity disrupts the SAC, leading to premature anaphase, chromosome missegregation, and ultimately, cancer cell death.[1][4][5] This makes Mps1 an attractive target for cancer therapy.

Mps1 Signaling Pathway

The Mps1 kinase acts upstream in the SAC signaling cascade. At unattached kinetochores, Mps1 is activated and initiates a signaling cascade that leads to the recruitment of other checkpoint proteins, including Mad1 and Mad2. This complex ultimately inhibits the anaphase-promoting complex/cyclosome (APC/C), preventing the degradation of cyclin B1 and securin, and thereby delaying the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.

Mps1_Signaling_Pathway cluster_kinetochore Unattached Kinetochore cluster_cytoplasm Cytoplasm Mps1_inactive Inactive Mps1 Mps1_active Active Mps1 Mps1_inactive->Mps1_active Activation Mad1_Mad2 Mad1-Mad2 Complex Mps1_active->Mad1_Mad2 Recruitment & Phosphorylation APC_C APC/C Mad1_Mad2->APC_C Inhibition Anaphase Anaphase APC_C->Anaphase Initiation Mps1_IN_8 This compound Mps1_IN_8->Mps1_active Inhibition Experimental_Workflow start Start implantation Tumor Cell Implantation (e.g., subcutaneous) start->implantation growth Tumor Growth Monitoring implantation->growth randomization Randomization into Treatment Groups growth->randomization treatment Treatment with Mps1 Inhibitor or Vehicle Control randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Reached (e.g., tumor size, time) monitoring->endpoint analysis Tissue Collection and Analysis endpoint->analysis end End analysis->end

References

Application Notes and Protocols for Mps1-IN-1 (Mps1-IN-8)

Author: BenchChem Technical Support Team. Date: November 2025

A Selective Inhibitor of Monopolar Spindle 1 (Mps1) Kinase

These application notes provide detailed information on the solubility and preparation of Mps1-IN-1 for experimental use. The protocols and data presented are intended for researchers, scientists, and drug development professionals working with this compound. It is important to note that literature primarily refers to this compound as Mps1-IN-1.

Chemical Properties and Solubility

Mps1-IN-1 is a potent and selective ATP-competitive inhibitor of Monopolar spindle 1 (Mps1) kinase.[1] Understanding its solubility is critical for the design and reproducibility of in vitro and in vivo experiments.

PropertyValueSource
Molecular Weight 535.66 g/mol [1][2]
Solubility in DMSO 30 mg/mL[2]
Solubility in DMF 50 mg/mL[2]
Solubility in DMF:PBS (pH 7.2) (1:9) 0.1 mg/mL[2]

Note: The dihydrochloride salt of Mps1-IN-1 has a molecular weight of 608.58 g/mol .[3]

Mechanism of Action

Mps1 is a crucial protein kinase that plays a central role in the Spindle Assembly Checkpoint (SAC), a major cell cycle control mechanism that ensures the proper segregation of chromosomes during mitosis.[4] Mps1-IN-1 selectively inhibits Mps1 kinase with an IC50 of 367 nM.[1][3] This inhibition disrupts the recruitment of the checkpoint protein Mad2 to the kinetochores, leading to a failure of the SAC and premature exit from mitosis.[5] This can result in mis-segregation of chromosomes and ultimately, cell death, making Mps1 an attractive target in cancer therapy.[4][6]

Mps1_Signaling_Pathway cluster_mitosis Mitosis cluster_inhibition Inhibition by Mps1-IN-1 Unattached_Kinetochores Unattached Kinetochores Mps1 Mps1 Kinase Unattached_Kinetochores->Mps1 activates Mad2_Recruitment Mad2 Recruitment Mps1->Mad2_Recruitment SAC_Inactivation SAC Inactivation Mps1->SAC_Inactivation SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Mad2_Recruitment->SAC_Activation Anaphase_Inhibition Anaphase Inhibition SAC_Activation->Anaphase_Inhibition Proper_Chromosome_Segregation Proper Chromosome Segregation Anaphase_Inhibition->Proper_Chromosome_Segregation Mps1_IN_1 Mps1-IN-1 Mps1_IN_1->Mps1 inhibits Mps1_Inhibited Mps1 Kinase (Inhibited) Premature_Anaphase Premature Anaphase SAC_Inactivation->Premature_Anaphase Aneuploidy Aneuploidy/ Cell Death Premature_Anaphase->Aneuploidy

Mps1 signaling pathway and its inhibition by Mps1-IN-1.

Experimental Protocols

Preparation of Stock Solutions

Accurate preparation of stock solutions is the first step towards reliable experimental results. Due to its high solubility, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of Mps1-IN-1.

Materials:

  • Mps1-IN-1 powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

Procedure:

  • Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * 535.66 g/mol * Volume (L) For 1 mL of a 10 mM stock, you will need 5.36 mg of Mps1-IN-1.

  • Dissolution: Carefully weigh the Mps1-IN-1 powder and add it to a sterile tube. Add the calculated volume of DMSO.

  • Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (weeks to months) or -80°C for long-term storage (months to years).

Preparation of Working Solutions for Cell-Based Assays

For cell-based assays, the concentrated DMSO stock solution must be diluted in cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

Materials:

  • 10 mM Mps1-IN-1 stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile tubes

Procedure:

  • Serial Dilution: Perform serial dilutions of the 10 mM stock solution in pre-warmed cell culture medium to achieve the desired final concentration. For example, to make a 10 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock.

  • Mixing: Gently mix the working solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing, which can cause protein denaturation in the medium.

  • Application to Cells: Add the prepared working solution to your cell culture plates. For control wells, add an equivalent volume of cell culture medium containing the same final concentration of DMSO.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Cell-Based Assay Weigh Weigh Mps1-IN-1 Powder Dissolve Dissolve in DMSO (e.g., 10 mM Stock) Weigh->Dissolve Store Aliquot and Store at -20°C/-80°C Dissolve->Store Dilute Prepare Working Solution in Culture Medium Store->Dilute Start of Experiment Treat Treat Cells with Mps1-IN-1 Dilute->Treat Incubate Incubate for Desired Time Treat->Incubate Analyze Analyze Cellular Effects (e.g., Mitotic Arrest, Apoptosis) Incubate->Analyze

General experimental workflow for Mps1-IN-1.

Considerations for In Vivo Experiments

Summary of Experimental Concentrations

The effective concentration of Mps1-IN-1 can vary depending on the cell line and the specific experimental endpoint.

Assay TypeCell LineConcentrationObserved EffectSource
In Vitro Kinase Assay-IC50 = 367 nMInhibition of Mps1 kinase activity[1][3]
Mad2 Recruitment AssayPtK210 µMDisruption of Mad2 recruitment to kinetochores[5]
Mitotic Phenotype AnalysisU2OSNot specifiedIncreased frequency of multipolar mitosis[3]

These notes are intended to serve as a guide. Researchers should always consult the primary literature and perform their own optimization experiments to determine the most suitable conditions for their specific experimental system.

References

Application Notes and Protocols for Mps1 Inhibition by Mps1-IN-8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing the small molecule inhibitor Mps1-IN-8 to study the inhibition of Monopolar Spindle 1 (Mps1) kinase, a critical regulator of the Spindle Assembly Checkpoint (SAC). The following sections detail the experimental workflow, data presentation, and the underlying signaling pathway.

Quantitative Data Summary

The inhibitory activity of this compound and its effect on cell viability can be quantified and summarized for comparative analysis. The following tables provide a template for presenting such data.

Compound Target IC50 (nM) Cell Line Assay Type
This compoundMps1/TTK50U251 GlioblastomaProliferation Assay

Table 1: Inhibitory Activity of this compound. The half-maximal inhibitory concentration (IC50) of this compound against Mps1 kinase was determined in a cell proliferation assay using the U251 glioblastoma cell line.[1]

Treatment p-Mps1 (Thr676) Level (Normalized) Mad1 Kinetochore Localization (Fold Change) Bub1 Kinetochore Localization (Fold Change)
Vehicle Control1.001.001.00
This compound (100 nM)0.250.300.45
This compound (500 nM)0.050.100.15

Table 2: Effect of this compound on Downstream Signaling. This table illustrates the expected quantitative changes in the phosphorylation of Mps1 at Threonine 676 and the localization of key SAC proteins Mad1 and Bub1 to the kinetochore following treatment with this compound. These values are representative and will vary depending on the cell line and experimental conditions.

Mps1 Signaling Pathway in the Spindle Assembly Checkpoint

Mps1 is a key upstream kinase in the Spindle Assembly Checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.[2] When kinetochores are not properly attached to microtubules, Mps1 is activated and initiates a signaling cascade that leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), thus delaying anaphase onset.[1][2][3][4] this compound is a potent inhibitor of Mps1 kinase activity.[1]

Mps1_Signaling_Pathway cluster_0 Kinetochore cluster_1 Cytoplasm Unattached Kinetochore Unattached Kinetochore Mps1 Mps1 Unattached Kinetochore->Mps1 recruits p-Mps1 p-Mps1 Mps1->p-Mps1 auto-phosphorylation (Thr676) Bub1 Bub1 p-Mps1->Bub1 phosphorylates p-Bub1 p-Bub1 Bub1->p-Bub1 Mad1 Mad1 p-Bub1->Mad1 recruits Mad2 Mad2 Mad1->Mad2 recruits MCC Mitotic Checkpoint Complex (Mad2-BubR1-Bub3-Cdc20) Mad2->MCC forms APC/C APC/C MCC->APC/C inhibits Anaphase Anaphase APC/C->Anaphase promotes Cdc20 Cdc20 Cdc20->APC/C activates This compound This compound This compound->Mps1 inhibits

Figure 1: Mps1 Signaling Pathway and Inhibition by this compound. This diagram illustrates the central role of Mps1 in the Spindle Assembly Checkpoint. Unattached kinetochores recruit and activate Mps1, which then phosphorylates downstream targets including Bub1, leading to the recruitment of Mad1 and Mad2 and the formation of the Mitotic Checkpoint Complex (MCC). The MCC inhibits the APC/C, preventing premature entry into anaphase. This compound directly inhibits Mps1 kinase activity, disrupting this signaling cascade.

Experimental Workflow for Western Blot Analysis

The following diagram outlines the key steps for performing a Western blot to analyze the effects of this compound.

Western_Blot_Workflow A 1. Cell Culture and Treatment - Seed cells (e.g., HeLa, U2OS) - Treat with this compound (e.g., 100-500 nM) and a vehicle control for a specified time (e.g., 1-2 hours) B 2. Cell Lysis - Wash cells with ice-cold PBS - Lyse cells in RIPA buffer with protease and phosphatase inhibitors A->B C 3. Protein Quantification - Determine protein concentration using a BCA assay B->C D 4. SDS-PAGE - Denature protein lysates in Laemmli buffer - Separate proteins by gel electrophoresis C->D E 5. Protein Transfer - Transfer proteins from the gel to a PVDF membrane D->E F 6. Blocking - Block the membrane with 5% BSA or non-fat milk in TBST E->F G 7. Primary Antibody Incubation - Incubate with primary antibodies (e.g., anti-p-Mps1, anti-Mad1) overnight at 4°C F->G H 8. Secondary Antibody Incubation - Wash and incubate with HRP-conjugated secondary antibodies G->H I 9. Detection - Detect signals using an ECL substrate and imaging system H->I J 10. Analysis - Quantify band intensities and normalize to a loading control I->J

Figure 2: Western Blot Experimental Workflow. This flowchart details the sequential steps for assessing Mps1 inhibition, from cell treatment to data analysis.

Detailed Western Blot Protocol

This protocol provides a comprehensive guide for performing a Western blot to assess the inhibition of Mps1 by this compound.

1. Cell Culture and Treatment:

  • Seed a human cancer cell line (e.g., HeLa, U2OS, or U251) in a 6-well plate or 10 cm dish and grow to 70-80% confluency.

  • Treat the cells with the desired concentrations of this compound (e.g., 100 nM, 500 nM) and a vehicle control (e.g., DMSO) for 1-2 hours. To enrich for mitotic cells and observe robust SAC signaling, cells can be co-treated with a microtubule-depolymerizing agent like nocodazole (e.g., 100 ng/mL) for the final 12-16 hours of culture.

2. Cell Lysis:

  • Place the culture dish on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new pre-chilled tube.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a Bicinchoninic Acid (BCA) protein assay kit, following the manufacturer's instructions.

4. SDS-PAGE:

  • Normalize the protein concentrations of all samples with lysis buffer.

  • Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x and boil at 95-100°C for 5 minutes.

  • Load equal amounts of protein (20-30 µg) per lane onto a 4-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder.

  • Run the gel at 100-120V until the dye front reaches the bottom.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

  • Confirm successful transfer by staining the membrane with Ponceau S.

6. Blocking:

  • Wash the membrane with Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation. For phospho-specific antibodies, BSA is generally recommended over non-fat dry milk to reduce background.[5]

7. Primary Antibody Incubation:

  • Dilute the primary antibodies in 5% BSA in TBST according to the manufacturer's recommendations. Suggested primary antibodies and starting dilutions are:

    • Rabbit anti-phospho-Mps1 (Thr676) (1:1000)

    • Mouse anti-Mps1 (total) (1:1000)

    • Rabbit anti-Mad1 (1:1000)

    • Rabbit anti-Bub1 (1:1000)

    • Mouse anti-Cdc20 (1:500)

    • Mouse anti-β-Actin or anti-GAPDH (1:5000) as a loading control.

  • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

8. Secondary Antibody Incubation:

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted 1:2000-1:5000 in 5% non-fat dry milk in TBST for 1 hour at room temperature.

9. Detection:

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

10. Data Analysis:

  • Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Normalize the intensity of the target protein bands to the intensity of the loading control (β-Actin or GAPDH) for each lane.

  • For phosphorylated proteins, it is recommended to also normalize the phospho-protein signal to the total protein signal.

References

Application Notes and Protocols for Mps1 Inhibitors in Combination with Taxanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monopolar spindle 1 (Mps1), also known as TTK, is a crucial kinase in the spindle assembly checkpoint (SAC), a key regulatory mechanism ensuring accurate chromosome segregation during mitosis.[1][2] Overexpression of Mps1 is observed in various cancers and is associated with tumor progression, making it a promising therapeutic target.[1][2] Taxanes, such as paclitaxel and docetaxel, are potent microtubule-stabilizing agents that disrupt mitotic spindle dynamics, leading to mitotic arrest and cell death.[1]

The combination of Mps1 inhibitors with taxanes has demonstrated synergistic anti-cancer effects in preclinical studies.[1][3][4][5][6][7] This synergy arises from the dual assault on mitotic integrity. Taxanes induce mitotic arrest by activating the SAC, while Mps1 inhibitors abrogate this checkpoint, forcing cells to exit mitosis prematurely with misaligned chromosomes. This leads to severe chromosomal instability (CIN), mitotic catastrophe, and ultimately, apoptotic cell death.[1][3][4] These application notes provide an overview of the preclinical data and detailed protocols for evaluating the combination of Mps1 inhibitors, with a focus on the conceptual framework applicable to compounds like Mps1-IN-8, in conjunction with taxanes.

Data Presentation

In Vitro Synergy of Mps1 Inhibitors and Taxanes
Cell LineMps1 InhibitorTaxaneCombination Index (CI) ValueInterpretationReference
A2780 (Ovarian)8-Cl-cAMPPaclitaxel0.182 - 0.618Synergism[8]
OAW42 (Ovarian)8-Cl-cAMPPaclitaxel0.001 - 0.184Strong Synergism[8]
Castration-Resistant Prostate Cancer (CRPC) cellsMps1iCabazitaxelNot specified, but potentiation of cytotoxicity observedSynergism[7]
In Vivo Efficacy of Mps1 Inhibitor and Taxane Combinations
Tumor ModelMps1 InhibitorTaxaneDosing RegimenOutcomeReference
BRCA1-/-;TP53-/- mammary tumors in miceCpd-5DocetaxelNot specified in abstractIncreased multipolar anaphases, aberrant nuclear morphologies, and cell death; increased genomic deviations[3]
HeLa-Matu xenografts in athymic nu/nu miceMps-BAY2bPaclitaxelPaclitaxel: 10 mg/kg i.v. once weekly; Mps-BAY2b: 30 mg/kg p.o. twice dailySignificant reduction in tumor growth compared to single agents[9]
Osteosarcoma xenografts in nude miceMps1 knockdownPaclitaxelNot specifiedInhibited tumor progression[1][10]

Experimental Protocols

In Vitro Cell Viability and Synergy Analysis

This protocol outlines the determination of cell viability using a tetrazolium-based assay (e.g., MTT, WST-8) and the subsequent calculation of synergy using the Chou-Talalay method.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Mps1 inhibitor (e.g., this compound)

  • Taxane (e.g., paclitaxel or docetaxel)

  • 96-well plates

  • Cell Viability Assay Kit (e.g., CCK-8, MTT)

  • Microplate reader

  • CompuSyn software or other software for synergy analysis

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.[11]

  • Drug Treatment:

    • Prepare serial dilutions of the Mps1 inhibitor and the taxane in complete medium.

    • Treat cells with the Mps1 inhibitor alone, the taxane alone, and in combination at a constant ratio (e.g., based on the IC50 ratio of the individual drugs).[12] Include a vehicle control.

    • Incubate for a predetermined duration (e.g., 48 or 72 hours).

  • Cell Viability Assessment:

    • Add 10 µL of CCK-8 reagent to each well.[11]

    • Incubate for 1-4 hours at 37°C.[11]

    • Measure the absorbance at 450 nm using a microplate reader.[11]

  • Data Analysis and Synergy Calculation:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the IC50 values for the Mps1 inhibitor and the taxane alone.

    • Use the Chou-Talalay method to calculate the Combination Index (CI).[4][6] The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ where (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that result in a certain effect (e.g., 50% inhibition), and (Dx)₁ and (Dx)₂ are the concentrations of the individual drugs that produce the same effect.[5]

    • Interpret the CI values:

      • CI < 1: Synergism

      • CI = 1: Additive effect

      • CI > 1: Antagonism[6]

In Vivo Xenograft Model

This protocol provides a general framework for evaluating the in vivo efficacy of an Mps1 inhibitor in combination with a taxane in a subcutaneous xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NSG mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • Mps1 inhibitor (e.g., this compound)

  • Taxane (e.g., paclitaxel or docetaxel)

  • Appropriate vehicle for drug formulation

  • Calipers for tumor measurement

  • Animal housing and monitoring equipment

Protocol:

  • Tumor Cell Implantation:

    • Harvest and resuspend cancer cells in a mixture of sterile PBS and Matrigel (optional, can improve tumor take rate).

    • Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells in 100 µL) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width²)/2).

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, Mps1 inhibitor alone, Taxane alone, Combination).

  • Drug Administration:

    • Prepare the Mps1 inhibitor and taxane in their respective vehicles.

    • Administer the drugs according to a predetermined schedule and route of administration (e.g., oral gavage for the Mps1 inhibitor, intravenous or intraperitoneal injection for the taxane). Dosing schedules from previous studies with Mps1 inhibitors can be used as a starting point (e.g., Mps1 inhibitor daily or twice daily, taxane once weekly).[9]

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

    • Monitor the mice for any signs of toxicity.

    • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.

    • Tumors can be weighed and processed for further analysis (e.g., histopathology, immunohistochemistry for proliferation and apoptosis markers, or genomic analysis to assess CIN).[2][3]

Mandatory Visualizations

Signaling_Pathway Mechanism of Synergy: Mps1 Inhibition and Taxanes Taxane Taxane (e.g., Paclitaxel) Microtubules Microtubule Stabilization Taxane->Microtubules Mps1_Inhibitor Mps1 Inhibitor (e.g., this compound) Mps1 Mps1/TTK Kinase Mps1_Inhibitor->Mps1 Inhibits SAC_Inhibition SAC Abrogation Mps1_Inhibitor->SAC_Inhibition SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Microtubules->SAC_Activation Mitotic_Arrest Prolonged Mitotic Arrest SAC_Activation->Mitotic_Arrest Mps1->SAC_Activation Activates Premature_Exit Premature Mitotic Exit SAC_Inhibition->Premature_Exit CIN Chromosomal Instability (CIN) Mitotic_Arrest->CIN Premature_Exit->CIN Mitotic_Catastrophe Mitotic Catastrophe CIN->Mitotic_Catastrophe Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

Caption: Synergistic mechanism of Mps1 inhibitors and taxanes.

Experimental_Workflow In Vivo Xenograft Experiment Workflow Start Start Implantation Tumor Cell Implantation (Subcutaneous) Start->Implantation Monitoring1 Tumor Growth Monitoring Implantation->Monitoring1 Randomization Randomization of Mice (Tumor Volume ~100-150 mm³) Monitoring1->Randomization Treatment Treatment Initiation (Vehicle, Mps1i, Taxane, Combo) Randomization->Treatment Monitoring2 Monitor Tumor Volume & Body Weight Treatment->Monitoring2 Endpoint Endpoint Criteria Met Monitoring2->Endpoint Endpoint->Monitoring2 No Euthanasia Euthanasia & Tumor Excision Endpoint->Euthanasia Yes Analysis Tumor Analysis (Weight, Histology, IHC, etc.) Euthanasia->Analysis End End Analysis->End

Caption: Workflow for in vivo xenograft studies.

Logical_Relationship Drug Combination Synergy Logic cluster_0 Single Agent Effects cluster_1 Combination Effect cluster_2 Synergy Analysis (Chou-Talalay) cluster_3 Interpretation Mps1i_alone Mps1 Inhibitor Alone (e.g., this compound) CI_calc Calculate Combination Index (CI) Mps1i_alone->CI_calc Taxane_alone Taxane Alone (e.g., Paclitaxel) Taxane_alone->CI_calc Combination Mps1 Inhibitor + Taxane Combination->CI_calc CI_less CI < 1 CI_calc->CI_less CI_equal CI = 1 CI_calc->CI_equal CI_greater CI > 1 CI_calc->CI_greater Synergism Synergism CI_less->Synergism Additive Additive Effect CI_equal->Additive Antagonism Antagonism CI_greater->Antagonism

Caption: Logical flow for determining drug synergy.

References

Application Notes and Protocols for Measuring Mps1-IN-8 IC50 Values

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monopolar spindle 1 (Mps1), also known as Threonine Tyrosine Kinase (TTK), is a dual-specificity protein kinase that plays a crucial role in the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[1][2][3] Dysregulation of Mps1 is frequently observed in various human cancers, making it an attractive therapeutic target for the development of novel anticancer agents.[1][4][5] Mps1-IN-8 is a potent and selective inhibitor of Mps1 kinase activity. Accurate and reproducible determination of its half-maximal inhibitory concentration (IC50) is essential for its preclinical and clinical development.

These application notes provide detailed protocols for measuring the IC50 value of this compound using both biochemical and cell-based assays.

Mps1 Signaling Pathway

Mps1 is a key upstream regulator of the SAC.[1][3] Upon detection of unattached or improperly attached kinetochores, Mps1 is activated and initiates a signaling cascade that leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby delaying the onset of anaphase until all chromosomes are correctly bioriented.[6] Mps1 phosphorylates multiple substrates, including KNL1, which serves as a scaffold to recruit other SAC proteins like Mad1 and Mad2.[4]

Mps1_Signaling_Pathway cluster_kinetochore Unattached Kinetochore Mps1 Mps1 KNL1 KNL1 Mps1->KNL1 P Mad1_Mad2 Mad1/Mad2 KNL1->Mad1_Mad2 Recruitment APC_C APC/C Inhibition Mad1_Mad2->APC_C Anaphase Anaphase APC_C->Anaphase

Mps1 signaling cascade at the unattached kinetochore.

Quantitative Data Presentation

The following table summarizes the reported IC50 values for various Mps1 inhibitors, including compounds structurally related to this compound, determined by different assay methodologies.

CompoundAssay TypeAssay DetailsIC50 (nM)Reference
Mps1-IN-1BiochemicalATP-competitive kinase assay367[7]
MPI-0479605BiochemicalATP-competitive kinase assay (MBP substrate)1.8[6][8]
CCT271850BiochemicalKinase assay (Low ATP - 10 µM)11.2[1]
CCT271850BiochemicalKinase assay (High ATP - 1 mM)20[1]
CCT271850CellularMps1 T33/S37 autophosphorylation in HCT116 cells59[1]
Mps-BAY1BiochemicalIn vitro kinase assay1-10[9]
Mps-BAY1CellularSAC inactivation (p-H3) in HeLa cells130[9]
Mps-BAY2aBiochemicalIn vitro kinase assay1-10[9]
Mps-BAY2aCellularSAC inactivation (p-H3) in HeLa cells95[9]
Mps-BAY2bBiochemicalIn vitro kinase assay1-10[9]
Mps-BAY2bCellularSAC inactivation (p-H3) in HeLa cells670[9]
RMS-07BiochemicalFull-length Mps1 activity assay13.1[4]

Experimental Protocols

Biochemical IC50 Determination using ADP-Glo™ Kinase Assay

This protocol describes the determination of this compound IC50 in a biochemical assay that measures the amount of ADP produced in the kinase reaction.

ADP_Glo_Workflow A Prepare Reagents: Mps1 Enzyme, this compound, Substrate, ATP, Kinase Buffer B Incubate Mps1 with serially diluted this compound A->B C Initiate Kinase Reaction: Add Substrate and ATP B->C D Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent C->D E Detect ADP: Add Kinase Detection Reagent D->E F Measure Luminescence E->F G Calculate IC50 F->G

Workflow for the ADP-Glo™ Mps1 kinase assay.

Materials:

  • Recombinant human Mps1/TTK enzyme

  • This compound

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO. A common starting concentration is 10 mM.

  • Reagent Preparation:

    • Thaw all reagents and keep them on ice.

    • Prepare the complete kinase buffer.

    • Dilute the Mps1 enzyme to the desired concentration in kinase buffer.

    • Prepare a substrate/ATP mix in kinase buffer. The final ATP concentration should be at or near the Km for Mps1.

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the appropriate wells of a 384-well plate.

    • Add 2.5 µL of the diluted Mps1 enzyme to all wells except the "no enzyme" control wells.

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mix to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[10][11]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.[11]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the Mps1 kinase activity.

    • Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular IC50 Determination using In-Cell Western™ Assay

This protocol describes the measurement of Mps1 inhibition in a cellular context by quantifying the levels of Mps1 autophosphorylation.

In_Cell_Western_Workflow A Seed Cells in a 96-well plate B Treat cells with serially diluted this compound A->B C Fix and Permeabilize Cells B->C D Block Non-specific Binding C->D E Incubate with Primary Antibodies (p-Mps1 and total Mps1) D->E F Incubate with Fluorescently-labeled Secondary Antibodies E->F G Image and Quantify Fluorescence F->G H Normalize and Calculate IC50 G->H

Workflow for the In-Cell Western™ assay.

Materials:

  • Human cancer cell line (e.g., HCT116, HeLa)

  • Cell culture medium and supplements

  • This compound

  • Nocodazole (or other mitotic arrest agent)

  • Formaldehyde

  • Triton X-100

  • Blocking buffer (e.g., Odyssey Blocking Buffer)

  • Primary antibodies: Rabbit anti-phospho-Mps1 (e.g., pT676) and Mouse anti-total Mps1

  • Fluorescently labeled secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse

  • 96-well black-walled imaging plates

  • Infrared imaging system (e.g., LI-COR Odyssey)

Procedure:

  • Cell Seeding: Seed cells into a 96-well black-walled plate at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Treatment:

    • The following day, treat the cells with a serial dilution of this compound for a predetermined time (e.g., 1-2 hours).

    • To enrich for mitotic cells and enhance the Mps1 autophosphorylation signal, co-treat with a mitotic arresting agent like nocodazole (e.g., 100 ng/mL).

  • Fixation and Permeabilization:

    • Carefully remove the media and fix the cells by adding a formaldehyde solution (e.g., 4% in PBS) for 20 minutes at room temperature.

    • Wash the wells three times with PBS.

    • Permeabilize the cells by adding a Triton X-100 solution (e.g., 0.1% in PBS) for 20 minutes at room temperature.

    • Wash the wells three times with PBS.

  • Blocking: Add blocking buffer to each well and incubate for 1.5 hours at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies (anti-phospho-Mps1 and anti-total Mps1) in blocking buffer.

    • Remove the blocking buffer and add the primary antibody solution to each well.

    • Incubate overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the wells four times with PBS containing 0.1% Tween-20.

    • Dilute the fluorescently labeled secondary antibodies in blocking buffer.

    • Add the secondary antibody solution to each well and incubate for 1 hour at room temperature, protected from light.

  • Imaging and Analysis:

    • Wash the wells four times with PBS containing 0.1% Tween-20.

    • Image the plate using an infrared imaging system in the 700 nm and 800 nm channels.

    • Quantify the fluorescence intensity for both phospho-Mps1 and total Mps1 in each well.

  • Data Normalization and IC50 Calculation:

    • Normalize the phospho-Mps1 signal to the total Mps1 signal for each well to account for variations in cell number.

    • Plot the normalized phospho-Mps1 signal against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]

Conclusion

The protocols outlined in these application notes provide robust and reproducible methods for determining the IC50 value of this compound. The choice between a biochemical and a cellular assay will depend on the specific research question. Biochemical assays are useful for determining the direct inhibitory effect of a compound on the purified enzyme, while cellular assays provide a more physiologically relevant measure of a compound's potency by taking into account factors such as cell permeability and off-target effects.[12] Consistent and accurate IC50 determination is a critical step in the characterization and development of Mps1 inhibitors as potential cancer therapeutics.

References

Troubleshooting & Optimization

Mps1-IN-8 not showing expected phenotype

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mps1-IN-8. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing common issues encountered when using this Mps1 kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected biological effect?

This compound is a selective inhibitor of the Monopolar Spindle 1 (Mps1) kinase.[1] Mps1 is a critical regulator of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures proper chromosome segregation during mitosis.[2][3][4] Inhibition of Mps1 with this compound is expected to abrogate the SAC, leading to a series of predictable cellular phenotypes.

The primary expected phenotypes of this compound treatment include:

  • Premature Mitotic Exit: Cells fail to arrest in mitosis in the presence of spindle poisons (e.g., nocodazole or taxol) and exit mitosis prematurely.[5]

  • Chromosome Missegregation and Aneuploidy: The lack of a functional SAC leads to incorrect chromosome segregation, resulting in aneuploidy.[5]

  • Defects in SAC Protein Localization: this compound treatment disrupts the recruitment of essential SAC proteins, such as Mad1 and Mad2, to unattached kinetochores.[1][5]

  • Decreased Aurora B Kinase Activity: Inhibition of Mps1 can lead to a reduction in the activity of Aurora B kinase, another important mitotic kinase.[5][6]

  • Increased Multipolar Mitoses in Cancer Cells with Centrosome Amplification: In cancer cells with extra centrosomes, Mps1 inhibition can increase the frequency of multipolar divisions.[5]

  • Reduced Cell Viability: Ultimately, the genomic instability caused by Mps1 inhibition leads to a decrease in cancer cell viability and proliferation.[5][7]

Q2: What is the IC50 of this compound?

The half-maximal inhibitory concentration (IC50) of this compound for Mps1 kinase is reported to be 367 nM.[1]

Troubleshooting Guide: this compound Not Showing Expected Phenotype

If you are not observing the expected cellular phenotypes after treating your cells with this compound, this guide provides a systematic approach to troubleshoot your experiment.

Problem 1: No observable effect on mitotic arrest.
Possible Cause Troubleshooting Step
Incorrect Inhibitor Concentration Verify the concentration of this compound used. Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Inhibitor Degradation or Inactivity Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C). Prepare fresh working solutions for each experiment. Consider purchasing a new batch of the inhibitor to rule out compound quality issues.
Cell Line Insensitivity Some cell lines may be less sensitive to Mps1 inhibition. This could be due to intrinsic resistance mechanisms. Consider testing the inhibitor on a different, well-characterized cancer cell line known to be sensitive to SAC disruption (e.g., U2OS, HeLa).
Insufficient Treatment Time The effects of Mps1 inhibition may be time-dependent. Perform a time-course experiment to identify the optimal duration of treatment for observing the desired phenotype.
Problem 2: No change in Mad2 localization or Aurora B activity.
Possible Cause Troubleshooting Step
Suboptimal Experimental Conditions Review and optimize your immunofluorescence protocol for Mad2 staining. For Aurora B activity, ensure that you are using a reliable antibody against a known Aurora B substrate (e.g., phospho-Histone H3 Ser10) and that your western blotting protocol is optimized.
Timing of Analysis The disruption of Mad2 localization and the decrease in Aurora B activity are early events following Mps1 inhibition. Ensure you are analyzing the cells at an appropriate time point after treatment.
Off-Target Effects or Bypass Pathways It is possible that in your specific cellular context, other signaling pathways are compensating for the loss of Mps1 activity.[8] Consider investigating the status of related mitotic kinases.
Problem 3: Inconsistent results between experiments.
Possible Cause Troubleshooting Step
Variability in Cell Culture Ensure that your cells are healthy, in the logarithmic growth phase, and free from contamination. Use cells at a consistent passage number for all experiments.
Inhibitor Solubility Issues This compound is typically dissolved in DMSO. Ensure that the final DMSO concentration in your cell culture medium is low (e.g., <0.1%) and consistent across all conditions to avoid solvent-induced artifacts.
Experimental Setup Variations Maintain consistency in all experimental parameters, including cell seeding density, treatment volumes, and incubation times.

Experimental Protocols

Protocol 1: Assessment of Mitotic Arrest Abrogation
  • Cell Seeding: Seed your cells of interest in a multi-well plate at a density that will result in 50-70% confluency at the time of analysis.

  • Synchronization (Optional but Recommended): To enrich for mitotic cells, you can synchronize the cells at the G2/M boundary using a reagent like nocodazole (e.g., 100 ng/mL for 16-18 hours).

  • Treatment:

    • Add a spindle poison (e.g., nocodazole at 100 ng/mL or taxol at 100 nM) to induce mitotic arrest.

    • Concurrently, treat the cells with a range of this compound concentrations (e.g., 100 nM, 500 nM, 1 µM, 5 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a defined period (e.g., 2-4 hours).

  • Analysis (Flow Cytometry):

    • Harvest the cells by trypsinization.

    • Fix the cells in 70% ethanol.

    • Stain the cells with a DNA dye (e.g., propidium iodide) and an antibody against a mitotic marker (e.g., phospho-Histone H3 Ser10).

    • Analyze the cells by flow cytometry to determine the percentage of mitotic cells. A decrease in the mitotic population in the this compound treated group compared to the spindle poison alone indicates abrogation of the mitotic arrest.

Protocol 2: Immunofluorescence for Mad2 Localization
  • Cell Culture: Grow cells on coverslips in a multi-well plate.

  • Treatment: Treat the cells with a spindle poison (e.g., nocodazole) to induce the formation of unattached kinetochores, along with this compound or a vehicle control for 1-2 hours.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 10 minutes.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Staining:

    • Block with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1 hour.

    • Incubate with a primary antibody against Mad2 overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

    • Counterstain the DNA with DAPI.

  • Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. In control cells treated with nocodazole alone, Mad2 should localize to the kinetochores of unaligned chromosomes. In this compound treated cells, this localization should be significantly reduced or absent.[5]

Quantitative Data Summary

ParameterValueReference
This compound IC50 367 nM[1]
Selectivity >1,000-fold against a panel of 352 kinases[1]

Signaling Pathway and Workflow Diagrams

Mps1_Signaling_Pathway cluster_kinetochore Kinetochore cluster_cytoplasm Cytoplasm Mps1 Mps1 Mad1 Mad1 Mps1->Mad1 recruits Mad2_inactive Mad2 (inactive) Mad1->Mad2_inactive catalyzes conversion Mad2_active Mad2 (active) Mad2_inactive->Mad2_active APC_C APC/C Mad2_active->APC_C inhibits Securin Securin APC_C->Securin degrades Separase Separase Securin->Separase inhibits Cohesin Cohesin Separase->Cohesin cleaves Anaphase Anaphase Onset Cohesin->Anaphase enables Mps1_IN_8 This compound Mps1_IN_8->Mps1 inhibits Unattached_Kinetochore Unattached Kinetochore Unattached_Kinetochore->Mps1 recruits

Caption: Mps1 Signaling Pathway in the Spindle Assembly Checkpoint.

Troubleshooting_Workflow Start Start: This compound not showing expected phenotype Check_Concentration 1. Check Inhibitor Concentration - Verify calculation - Perform dose-response Start->Check_Concentration Check_Inhibitor_Quality 2. Check Inhibitor Quality - Check storage - Use fresh solution - New batch? Check_Concentration->Check_Inhibitor_Quality No effect Success Phenotype Observed Check_Concentration->Success Effect observed Check_Cell_Line 3. Evaluate Cell Line - Test on a sensitive cell line - Check for resistance markers Check_Inhibitor_Quality->Check_Cell_Line No effect Check_Inhibitor_Quality->Success Effect observed Check_Protocol 4. Review Experimental Protocol - Optimize incubation time - Validate antibodies/reagents Check_Cell_Line->Check_Protocol No effect Check_Cell_Line->Success Effect observed Investigate_Bypass 5. Investigate Bypass Mechanisms - Assess related pathways Check_Protocol->Investigate_Bypass No effect Check_Protocol->Success Effect observed Investigate_Bypass->Success Mechanism identified Contact_Support Contact Technical Support Investigate_Bypass->Contact_Support No effect

Caption: Troubleshooting Workflow for this compound Experiments.

References

troubleshooting Mps1-IN-8 insolubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Mps1 kinase inhibitor, Mps1-IN-8.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of the Monopolar spindle 1 (Mps1) kinase. Mps1, also known as TTK, is a dual-specificity kinase that plays a crucial role in the spindle assembly checkpoint (SAC), a major cell cycle control mechanism that ensures the proper segregation of chromosomes during mitosis.[1][2][3] By inhibiting Mps1, this compound disrupts the SAC, leading to errors in chromosome alignment and segregation, which can ultimately induce cell death in rapidly dividing cells.[1][4] This makes it a compound of interest in cancer research.

Q2: In what solvents is this compound soluble?

Troubleshooting Guide: Insolubility Issues

Q3: I am having trouble dissolving this compound in DMSO. What should I do?

If you are experiencing insolubility of this compound in DMSO, please follow these troubleshooting steps:

  • Verify Solvent Quality: Ensure you are using a high-purity, anhydrous grade of DMSO. Hygroscopic DMSO (DMSO that has absorbed water) can significantly impact the solubility of many small molecules.[8] Always use freshly opened or properly stored anhydrous DMSO.

  • Gentle Warming: Try gently warming the solution to 37-60°C for a short period.[8] This can help increase the solubility of the compound. Be cautious not to overheat the solution, as this could degrade the compound.

  • Sonication: Use a bath sonicator to aid in dissolution.[7] Sonication can help break up any clumps of powder and increase the surface area available for the solvent to act upon.

  • Vortexing: Vigorous vortexing can also help to dissolve the compound.

If the compound still does not dissolve, it is possible that the concentration you are trying to achieve is above its solubility limit in DMSO. Consider preparing a more dilute stock solution.

Q4: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer (e.g., cell culture media, PBS). How can I prevent this?

Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic small molecules. Here are some strategies to mitigate this problem:

  • Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous medium.

  • Increase the Percentage of DMSO: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is generally well-tolerated by most cell lines. Increasing the final DMSO concentration slightly may help to keep the compound in solution. Always include a vehicle control (DMSO alone) in your experiments to account for any effects of the solvent.

  • Use a Surfactant or Carrier Protein: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween-20, Pluronic F-68) or a carrier protein like bovine serum albumin (BSA) to the aqueous buffer can help to improve the solubility of hydrophobic compounds.

  • Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution. For example, first, dilute the DMSO stock into a small volume of the aqueous buffer and then add this intermediate dilution to the final volume.

Quantitative Data Summary

The following table summarizes the solubility of related Mps1 inhibitors, which can serve as a reference for this compound.

CompoundSolventSolubility
Mps1-IN-1DMSO30 mg/mL[6]
DMF50 mg/mL[6]
DMF:PBS (pH 7.2) (1:9)0.1 mg/mL[6]
Mps1-IN-3DMSO20 mg/mL[5]
DMSO31.25 mg/mL (with ultrasonic and warming to 60°C)[8]
DMSO60 mg/mL (with sonication recommended)[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol is based on the molecular weight of Mps1-IN-3 (537.63 g/mol ) as a proxy for this compound, as the exact molecular weight for this compound is not provided in the search results. Please adjust the calculations based on the actual molecular weight of your this compound compound.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator (optional)

  • Water bath (optional)

Procedure:

  • Calculate the mass of this compound required to make your desired volume of a 10 mM stock solution. For example, to make 1 mL of a 10 mM stock solution of a compound with a molecular weight of 537.63 g/mol , you would need 5.38 mg.

  • Weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the desired volume of anhydrous DMSO to the microcentrifuge tube.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the tube in a bath sonicator for 5-10 minutes.

  • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, with intermittent vortexing.

  • Once the compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C or -80°C for long-term storage. When stored at -80°C, the stock solution should be used within 6 months, and at -20°C, within 1 month.[8]

Visualizations

Mps1_Signaling_Pathway Mps1 Signaling Pathway in Spindle Assembly Checkpoint cluster_kinetochore Kinetochore Mps1 Mps1 Knl1 Knl1 Mps1->Knl1 phosphorylates Bub1_Bub3 Bub1/Bub3 Knl1->Bub1_Bub3 recruits Mad1 Mad1 Bub1_Bub3->Mad1 recruits MCC Mitotic Checkpoint Complex (MCC) Bub1_Bub3->MCC Mad2_open Mad2 (Open) Mad1->Mad2_open facilitates conversion to Mad2_closed Mad2 (Closed) Mad2_open->Mad2_closed Mad2_closed->MCC forms APC_C APC/C MCC->APC_C inhibits Anaphase Anaphase APC_C->Anaphase promotes Troubleshooting_Workflow Troubleshooting this compound Insolubility start Start: this compound insolubility observed check_solvent Use high-purity, anhydrous DMSO? start->check_solvent check_solvent->start No, replace solvent heat_sonicate Gentle Warming (37-60°C) and/or Sonication check_solvent->heat_sonicate Yes dissolved1 Compound Dissolved precipitation Precipitation in aqueous buffer? dissolved1->precipitation check_dissolved2 Is the compound dissolved? heat_sonicate->check_dissolved2 check_dissolved2->dissolved1 Yes lower_conc Prepare a more dilute stock solution check_dissolved2->lower_conc No dissolved2 Compound in Solution precipitation->dissolved2 No troubleshoot_aq Lower final concentration Increase DMSO % (e.g., <0.5%) Use surfactant/carrier protein precipitation->troubleshoot_aq Yes

References

how to improve Mps1-IN-8 stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, specific stability data for a compound designated "Mps1-IN-8" is not publicly available. This guide is based on the properties of structurally related and commercially available Mps1 inhibitors, such as Mps1-IN-1 and Mps1-IN-3, as well as established best practices for handling small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting this compound?

A1: For most small molecule kinase inhibitors, including Mps1-IN-1 and Mps1-IN-3, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating stock solutions.[1][2] It is advisable to use a fresh, anhydrous grade of DMSO to prevent introducing moisture, which can accelerate compound degradation.

Q2: How should I store the powdered this compound and its stock solution?

A2: As a powder, Mps1 inhibitors are typically stable for years when stored at -20°C, protected from light and moisture.[3][4] Once reconstituted in DMSO, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3][4] These aliquots should be stored at -80°C for long-term stability (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[5] Always bring the vial to room temperature in a desiccator before opening to prevent condensation.

Q3: My this compound precipitated when I added it to my aqueous buffer/media. What should I do?

A3: Precipitation upon dilution in aqueous solutions is a common issue with hydrophobic small molecules dissolved in DMSO.[6] To mitigate this, it is recommended to make serial dilutions of your high-concentration DMSO stock in DMSO first. Then, add the final, more diluted DMSO solution to your aqueous medium slowly while vortexing. The final concentration of DMSO in your experiment should be kept low (typically ≤0.1%) to avoid solvent-induced artifacts. If precipitation persists, gentle warming (up to 50°C) or sonication may help.[1][3]

Troubleshooting Guide

Issue 1: I observe a loss of this compound activity over time in my experiments.

  • Question: Could my inhibitor be degrading in the aqueous experimental conditions? Answer: Yes, many small molecules are less stable in aqueous solutions compared to DMSO stocks. Factors such as pH, temperature, and light exposure can contribute to degradation. It is recommended to prepare fresh working solutions from a frozen DMSO stock for each experiment.[7] If the experiment requires long incubation times, consider assessing the stability of this compound under your specific experimental conditions (see Experimental Protocol section).

  • Question: Is it possible that the inhibitor is adsorbing to my labware? Answer: Adsorption to plastic surfaces can be an issue for some compounds, leading to a decrease in the effective concentration. Using low-adhesion microplates and tubes or including a small amount of a non-ionic surfactant like Tween-20 (at a concentration that does not affect your assay) can sometimes help.

Issue 2: The reconstituted this compound solution appears cloudy or contains visible particles.

  • Question: I'm having trouble dissolving the this compound powder. What can I do? Answer: If the compound does not readily dissolve, you can try gentle warming (not exceeding 50°C) and vortexing or sonication to aid dissolution.[1][3] Ensure that the solvent has not been contaminated with water, as this can affect solubility.[3]

  • Question: My DMSO stock solution was clear, but the working solution in my cell culture media is cloudy. Why? Answer: This is likely due to the low aqueous solubility of the inhibitor.[6] The compound is precipitating out of the solution when the DMSO concentration is significantly lowered. Refer to FAQ Q3 for strategies to prevent this. It is also helpful to visually inspect the working solution under a microscope to confirm the presence of precipitate.[3]

Quantitative Data Summary

The following table summarizes the properties of two well-characterized Mps1 inhibitors, which can serve as a reference for handling this compound.

PropertyMps1-IN-1Mps1-IN-3
Molecular Weight 535.7 g/mol [2]537.63 g/mol
Form Solid PowderSolid Powder
IC50 367 nM[2]50 nM[1][7]
Solubility in DMSO ~30 mg/mL[2]~25-60 mg/mL[1]
Solubility in DMF ~50 mg/mL[2]Not Reported
Storage of Powder -20°C[2]2-8°C (short term), -20°C (long term)[8]
Storage of Solution Aliquot and store at -20°C or -80°CAliquot and freeze at -20°C (stable for up to 3 months) or -80°C (stable for up to 1 year).[1]

Experimental Protocols

Protocol: Assessing the Stability of this compound in Aqueous Solution by HPLC

This protocol outlines a general method to determine the stability of this compound in a specific buffer or cell culture medium over time.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Reconstitute in 100% anhydrous DMSO to a final concentration of 10 mM.

    • Vortex until fully dissolved.

  • Preparation of Experimental Samples:

    • Dilute the 10 mM stock solution to a working concentration (e.g., 10 µM) in your aqueous buffer or cell culture medium of interest.

    • Prepare a sufficient volume for sampling at multiple time points.

  • Incubation and Sampling:

    • Incubate the solution under your standard experimental conditions (e.g., 37°C, 5% CO2).

    • At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the solution.

    • Immediately quench any potential degradation by mixing the aliquot with a suitable organic solvent (e.g., acetonitrile) and store at -80°C until analysis.

  • HPLC Analysis:

    • Analyze the samples using a reverse-phase HPLC system with a C18 column.

    • Develop a suitable gradient elution method using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Use a UV detector set to the maximum absorbance wavelength of this compound (if known) or a standard wavelength like 254 nm.

    • Integrate the peak area corresponding to this compound for each time point.

  • Data Analysis:

    • Normalize the peak area at each time point to the peak area at time 0.

    • Plot the percentage of remaining this compound against time to determine its stability profile under the tested conditions.

Visualizations

Mps1_Signaling_Pathway cluster_mitosis Mitosis Mps1 Mps1 Kinase SAC Spindle Assembly Checkpoint (SAC) Mps1->SAC activates Kinetochore Unattached Kinetochores Kinetochore->Mps1 recruits & activates APC_Cdc20 APC/C-Cdc20 SAC->APC_Cdc20 inhibits Anaphase Anaphase Progression APC_Cdc20->Anaphase promotes Inhibitor This compound Inhibitor->Mps1 inhibits

Caption: Simplified Mps1 signaling pathway in mitosis.

Experimental_Workflow A Weigh this compound Powder B Reconstitute in 100% DMSO (e.g., 10 mM Stock) A->B C Aliquot into single-use tubes B->C D Store at -80°C C->D E Thaw aliquot at RT D->E F Prepare working solution in aqueous buffer/media E->F G Add to experiment F->G

Caption: Workflow for preparing and using this compound.

Troubleshooting_Precipitation Start Precipitation observed in aqueous working solution? Method1 Is final DMSO concentration >0.5%? Start->Method1 Sol1 Decrease final DMSO concentration. Method1->Sol1 Yes Method2 Did you add stock directly to buffer? Method1->Method2 No Sol1->Method2 Sol2 Perform serial dilutions in DMSO first, then add to aqueous solution slowly. Method2->Sol2 Yes Method3 Still precipitating? Method2->Method3 No Sol2->Method3 Sol3 Try gentle warming (≤50°C) or sonication. Method3->Sol3 Yes End Solution should be clear. Method3->End No Sol3->End

Caption: Troubleshooting workflow for inhibitor precipitation.

References

Mps1-IN-8 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Mps1-IN-8. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an experimental small molecule inhibitor of Monopolar Spindle 1 (Mps1) kinase, also known as TTK. Mps1 is a crucial serine/threonine kinase that plays a central role in the Spindle Assembly Checkpoint (SAC), a major signaling pathway that ensures the proper segregation of chromosomes during mitosis.[1][2][3] this compound, like other inhibitors in its class, is presumed to be an ATP-competitive inhibitor that binds to the kinase domain of Mps1, thereby blocking its catalytic activity.[3][4] Inhibition of Mps1 disrupts the SAC, leading to premature entry into anaphase, chromosome missegregation, and ultimately, can induce cell death in rapidly dividing cells.[2][5]

Q2: What are the expected phenotypic outcomes of treating cells with this compound?

Treatment of cells with an effective concentration of an Mps1 inhibitor like this compound is expected to result in a range of mitotic defects, including:

  • Abrogation of the Spindle Assembly Checkpoint (SAC): Cells will fail to arrest in mitosis in the presence of microtubule-depolymerizing agents (e.g., nocodazole or taxol).[5]

  • Chromosome Missegregation: Inhibition of Mps1 leads to improper kinetochore-microtubule attachments, resulting in aneuploidy.[5][6]

  • Premature Anaphase Entry: Cells will exit mitosis prematurely, even with unaligned chromosomes.

  • Increased Mitotic Catastrophe and Apoptosis: The severe chromosomal abnormalities induced by Mps1 inhibition often lead to mitotic catastrophe and subsequent programmed cell death.[2]

  • Formation of Multipolar Spindles: In some cancer cell lines with centrosome amplification, Mps1 inhibition can increase the frequency of multipolar mitoses.[5]

Q3: How should I prepare and store this compound?

While specific solubility and stability data for this compound are not widely published, inhibitors of this type are typically soluble in DMSO. For detailed instructions, always refer to the manufacturer's datasheet. As a general guideline:

  • Stock Solutions: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solutions: Dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use. Be aware that the final DMSO concentration in your experiment should be kept low (typically ≤ 0.1%) and consistent across all conditions, including vehicle controls.

Q4: What is a typical effective concentration range for Mps1 inhibitors in cell-based assays?

The effective concentration of Mps1 inhibitors can vary significantly depending on the specific compound, the cell line being used, and the duration of the treatment. For potent Mps1 inhibitors, the concentration range for observing significant biological effects is often in the nanomolar to low micromolar range. For instance, some Mps1 inhibitors show IC50 values for cell viability in the range of 20-100 nM.[6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Troubleshooting Guides

Issue 1: No observable effect or weak phenotype after this compound treatment.

This is a common issue that can arise from several factors. The following table outlines potential causes and suggested solutions.

Potential Cause Troubleshooting Steps
Suboptimal Inhibitor Concentration Perform a dose-response experiment across a wide range of concentrations (e.g., 10 nM to 10 µM) to determine the EC50 for your cell line and assay.
Inhibitor Inactivity Ensure the inhibitor has been stored correctly and has not undergone multiple freeze-thaw cycles. If possible, test the activity of the inhibitor in an in vitro kinase assay.
Cell Line Insensitivity Some cell lines may be less dependent on Mps1 activity for survival. Consider using a positive control cell line known to be sensitive to Mps1 inhibition.
Short Treatment Duration The phenotypic effects of Mps1 inhibition may take time to manifest. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
High Serum Concentration in Media Serum proteins can bind to small molecule inhibitors, reducing their effective concentration.[7] Consider reducing the serum concentration during the treatment period, if compatible with your cell line's health.
Incorrect Experimental Readout Ensure that the assay you are using is appropriate to detect the expected phenotype. For example, a short-term treatment might abrogate the SAC without immediately affecting cell viability.
Issue 2: High variability and poor reproducibility between experiments.

Variability in cell-based assays is a frequent challenge.[8] The following steps can help improve reproducibility.

Potential Cause Troubleshooting Steps
Inconsistent Cell Culture Conditions Maintain consistent cell passage numbers, seeding densities, and growth media formulations between experiments. Avoid using cells that are over-confluent.
Inhibitor Precipitation Visually inspect the media after adding this compound to ensure it has not precipitated. If solubility is an issue, consider using a different solvent or a lower concentration.
Edge Effects in Multi-well Plates Evaporation from the outer wells of a multi-well plate can concentrate the inhibitor and affect cell growth. Avoid using the perimeter wells for experimental samples; instead, fill them with sterile PBS or media.
Pipetting Errors Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step.
Biological Variability Cell lines can drift over time. Use low-passage number cells from a reliable source. Run internal controls in every experiment.
Off-Target Effects At higher concentrations, kinase inhibitors can have off-target effects that contribute to variability.[9] Use the lowest effective concentration of this compound and consider validating key findings with a structurally different Mps1 inhibitor or with genetic approaches like siRNA.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS/MTT)

This protocol is for determining the effect of this compound on cell proliferation and viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: For MTS assays, measure the absorbance at 490 nm. For MTT assays, first add the solubilization solution to dissolve the formazan crystals, and then measure the absorbance at 570 nm.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the results to determine the IC50 value.

Protocol 2: Immunofluorescence for Mitotic Checkpoint Abrogation

This protocol is to visualize the override of the spindle assembly checkpoint.

  • Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate. Treat the cells with a microtubule-depolymerizing agent (e.g., 100 ng/mL nocodazole) to induce a mitotic arrest. Co-treat with this compound or a vehicle control for a short period (e.g., 1-2 hours).

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour.

  • Primary Antibody Incubation: Incubate with primary antibodies against α-tubulin (to visualize the spindle) and a marker for mitotic cells (e.g., anti-phospho-Histone H3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBST and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • DNA Staining and Mounting: Stain the DNA with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. In vehicle-treated cells arrested with nocodazole, you will observe a high percentage of rounded mitotic cells with condensed chromosomes. In this compound treated cells, you will observe a decrease in the mitotic index and an increase in cells with decondensed chromatin, indicative of mitotic exit despite the presence of nocodazole.

Visualizations

MPS1_Signaling_Pathway cluster_Kinetochore Unattached Kinetochore cluster_Mitotic_Checkpoint_Complex Mitotic Checkpoint Complex (MCC) KNL1 KNL1 Bub1 Bub1 KNL1->Bub1 recruits Mad1 Mad1 Bub1->Mad1 recruits Mad2_inactive Mad2 (Open) Mad1->Mad2_inactive promotes conformational change MCC Mad2-Cdc20-BubR1-Bub3 Mad2_inactive->MCC forms APC/C Anaphase Promoting Complex (APC/C) MCC->APC/C inhibits Mps1 Mps1 Mps1->KNL1 phosphorylates Anaphase Anaphase APC/C->Anaphase promotes Mps1_IN_8 This compound Mps1_IN_8->Mps1

Caption: Mps1 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow Start Start Cell_Culture Seed cells in appropriate vessel Start->Cell_Culture Treatment Treat with this compound and controls Cell_Culture->Treatment Incubation Incubate for defined period Treatment->Incubation Assay Perform endpoint assay (e.g., Viability, IF, WB) Incubation->Assay Data_Acquisition Acquire data (e.g., Plate reader, Microscope) Assay->Data_Acquisition Analysis Analyze and interpret results Data_Acquisition->Analysis End End Analysis->End

Caption: General Experimental Workflow for this compound Studies.

Troubleshooting_Logic Start Weak or No Phenotype? Check_Concentration Optimize Inhibitor Concentration Start->Check_Concentration Yes Outcome_OK Problem Solved Start->Outcome_OK No Check_Duration Optimize Treatment Duration Check_Concentration->Check_Duration Check_Inhibitor_Activity Verify Inhibitor Stock Integrity Check_Duration->Check_Inhibitor_Activity Check_Cell_Line Confirm Cell Line Sensitivity Check_Inhibitor_Activity->Check_Cell_Line Check_Protocol Review Assay Protocol Check_Cell_Line->Check_Protocol Positive_Control Use Positive Control (e.g., another Mps1i) Check_Protocol->Positive_Control Positive_Control->Outcome_OK Works Outcome_NG Consult Further Positive_Control->Outcome_NG Fails

Caption: Troubleshooting Logic for this compound Experiments.

References

Mps1-IN-8 inconsistent results in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot inconsistencies observed when using Mps1-IN-8 across different cell lines. By understanding the underlying biological factors and optimizing experimental protocols, users can achieve more reproducible and reliable data.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the cytotoxic effect of this compound in different cancer cell lines. What could be the underlying reasons?

A1: The differential sensitivity of cancer cell lines to Mps1 inhibitors like this compound is a documented phenomenon and can be attributed to several key factors:

  • Ploidy and Aneuploidy: Highly aneuploid cancer cell lines often exhibit increased dependence on the Spindle Assembly Checkpoint (SAC) for survival. As Mps1 is a critical component of the SAC, these cells are generally more sensitive to its inhibition.[1][2]

  • CDC20 Expression Levels: CDC20 is a crucial mitotic activator of the anaphase-promoting complex (APC/C).[1] Cell lines with high expression levels of CDC20 have been shown to be more sensitive to Mps1 inhibitors.[1]

  • p53 Mutation Status: The tumor suppressor protein p53 plays a role in cell cycle arrest and apoptosis following mitotic errors. The response to Mps1 inhibition can be influenced by the p53 status of the cell line, with differences observed between TP53 wild-type and mutant cells.[3][4]

  • Expression Levels of Mps1: While many cancer cells overexpress Mps1, the absolute expression level can vary between cell lines, potentially influencing the effective dose of the inhibitor required.[2][5]

  • Off-Target Effects: While this compound is designed to be a specific Mps1 inhibitor, the potential for off-target effects in different cellular contexts cannot be entirely ruled out and may contribute to varied phenotypic outcomes.

Q2: How does the inhibition of Mps1 lead to cell death, and why might this process vary between cell lines?

A2: Mps1 is a dual-specificity kinase that plays a central role in the Spindle Assembly Checkpoint (SAC), a critical surveillance mechanism that ensures proper chromosome segregation during mitosis.[6][7] Inhibition of Mps1 disrupts the SAC, leading to premature entry into anaphase, severe chromosome mis-segregation, and the generation of aneuploid progeny.[1][8] This chromosomal instability can trigger apoptosis and cell death.

The variability in this process between cell lines can be due to:

  • Checkpoint Competency: The robustness of the SAC can differ among cell lines.

  • Apoptotic Threshold: The threshold for triggering apoptosis in response to aneuploidy can vary.

  • Alternative Survival Pathways: Some cell lines may possess or activate alternative survival pathways that allow them to tolerate a certain degree of aneuploidy, making them more resistant to Mps1 inhibition.

Q3: We are seeing conflicting results in our immunofluorescence experiments for Mad1/Mad2 localization after this compound treatment. Is this expected?

A3: Yes, conflicting results regarding the kinetochore localization of checkpoint components like Mad1 and Mad2 following Mps1 depletion or inhibition have been previously reported.[6] Mps1 is essential for the recruitment of Mad1 and Mad2 to unattached kinetochores.[6] However, the dynamics of this process and the visualization of these events can be sensitive to experimental timing, antibody affinity, and the specific cell line's mitotic timing.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent IC50 values across experiments Cell line heterogeneity, passage number variability, or inconsistent seeding density.Use cell lines with a consistent low passage number. Ensure precise cell counting and seeding. Perform regular cell line authentication.
Reagent instability.Prepare fresh dilutions of this compound from a validated stock for each experiment. Store stock solutions at the recommended temperature and protect from light.
High cell viability in expectedly sensitive cell lines Incorrect drug concentration or insufficient incubation time.Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for each cell line.
Development of resistance.If applicable, use a fresh, unpassaged vial of the cell line. Consider investigating potential resistance mechanisms.
Discrepancies between viability assays and mechanistic assays (e.g., Western blot, cell cycle) Timing of assays.The effects of Mps1 inhibition on cell viability may be delayed compared to the immediate effects on mitotic progression and checkpoint protein phosphorylation. Optimize the timing of each assay accordingly.
Assay sensitivity.Ensure that the chosen viability assay is appropriate for the expected mode of cell death (e.g., apoptosis vs. necrosis) and is sensitive enough to detect subtle changes.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density for each cell line and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) for 48-96 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot for Mps1 Target Engagement
  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against the phosphorylated form of an Mps1 substrate (e.g., phospho-T676 on Mps1 for autophosphorylation) and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment and Harvesting: Treat cells with this compound for a predetermined time, then harvest the cells by trypsinization.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) using appropriate software.

Visualizing Key Processes

To further aid in understanding the complexities of this compound's mechanism and troubleshooting potential issues, the following diagrams illustrate key concepts.

Mps1_Signaling_Pathway cluster_Kinetochore Unattached Kinetochore cluster_Cytoplasm Cytoplasm Mps1 Mps1 Mad1_Mad2 Mad1/Mad2 Mps1->Mad1_Mad2 recruits Bub1_BubR1 Bub1/BubR1 Mps1->Bub1_BubR1 activates APC_C_Cdc20 APC/C-Cdc20 Mad1_Mad2->APC_C_Cdc20 inhibits Bub1_BubR1->APC_C_Cdc20 inhibits Securin Securin APC_C_Cdc20->Securin degrades Separase Separase Securin->Separase inhibits Anaphase Anaphase Onset Separase->Anaphase triggers Mps1_IN_8 This compound Mps1_IN_8->Mps1 inhibits

Caption: Mps1 signaling at the unattached kinetochore.

Troubleshooting_Workflow Start Inconsistent this compound Results Check_Cell_Line Verify Cell Line (Passage, Authentication) Start->Check_Cell_Line Check_Reagents Validate Reagents (this compound Aliquots, Media) Start->Check_Reagents Optimize_Protocol Optimize Protocol (Dose, Time-course) Start->Optimize_Protocol Consistent_Results Consistent Results Check_Cell_Line->Consistent_Results If resolved Inconsistent_Results Results Still Inconsistent Check_Cell_Line->Inconsistent_Results Check_Reagents->Consistent_Results If resolved Check_Reagents->Inconsistent_Results Optimize_Protocol->Consistent_Results If resolved Optimize_Protocol->Inconsistent_Results Characterize_Cell_Line Characterize Cell Line (Ploidy, p53, CDC20) Consult Consult Literature for Cell-Specific Responses Characterize_Cell_Line->Consult Inconsistent_Results->Characterize_Cell_Line Consult->Consistent_Results

Caption: A workflow for troubleshooting inconsistent results.

References

refining Mps1-IN-8 treatment duration for maximal effect

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mps1-IN-8. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the treatment duration of this compound for maximal therapeutic effect. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Monopolar Spindle 1 (Mps1) kinase. Mps1 is a crucial component of the Spindle Assembly Checkpoint (SAC), a key cellular surveillance mechanism that ensures the proper segregation of chromosomes during mitosis. By inhibiting Mps1, this compound overrides the SAC, leading to premature entry into anaphase, even in the presence of unattached chromosomes. This results in severe chromosome missegregation, aneuploidy, and ultimately, cell death, often through mitotic catastrophe.

Q2: How quickly can I expect to see an effect after treating cells with this compound?

A2: The initial effects of this compound on the mitotic checkpoint are rapid. Studies with similar Mps1 inhibitors have shown that cells can escape a mitotic arrest induced by agents like nocodazole within 20 to 60 minutes of treatment. This rapid mitotic exit is a hallmark of effective Mps1 inhibition.

Q3: What are the expected long-term effects of this compound treatment?

A3: Prolonged exposure to this compound leads to a significant decrease in cell viability. This is a consequence of the accumulating chromosomal instability from repeated rounds of aberrant mitosis. Cell death is typically observed to increase in a time-dependent manner, with significant effects often seen after 48 to 72 hours of continuous treatment.

Q4: Is it possible that cancer cells could develop resistance to this compound?

A4: Yes, as with many targeted therapies, the development of resistance is a possibility. Resistance to Mps1 inhibitors can arise from mutations in the ATP-binding pocket of the Mps1 kinase, which can reduce the binding affinity of the inhibitor while still allowing the kinase to function.

Troubleshooting Guide

Issue 1: I am not observing a significant decrease in cell viability even after 72 hours of treatment.

  • Possible Cause 1: Suboptimal Drug Concentration. The IC50 value of this compound can vary between different cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

  • Solution 1: Conduct a dose-response curve, testing a range of this compound concentrations (e.g., 10 nM to 10 µM) for a fixed duration (e.g., 72 hours) to determine the IC50.

  • Possible Cause 2: Cell Line Insensitivity. Some cell lines may be inherently less sensitive to Mps1 inhibition due to various factors, including the status of other cell cycle checkpoint proteins.

  • Solution 2: Confirm Mps1 inhibition by assessing a downstream biomarker. A western blot for phosphorylated Histone H3 (Ser10), a marker of mitotic cells, should show a decrease after treatment with this compound in a synchronized cell population.

  • Possible Cause 3: Drug Inactivation. this compound may be unstable in your culture medium over extended periods.

  • Solution 3: Consider replacing the medium with fresh this compound at regular intervals (e.g., every 24 or 48 hours) during long-term experiments.

Issue 2: I am seeing a high degree of variability in my results between experiments.

  • Possible Cause 1: Inconsistent Cell Seeding Density. The initial number of cells can significantly impact the outcome of viability assays.

  • Solution 1: Ensure precise and consistent cell seeding across all wells and experiments. Use a cell counter for accuracy.

  • Possible Cause 2: Variation in Cell Cycle Stage. The efficacy of this compound is cell cycle-dependent, with maximal effect during mitosis. An asynchronous cell population will have a mixed response.

  • Solution 2: For mechanistic studies, consider synchronizing your cells at the G2/M boundary (e.g., using a thymidine-nocodazole block) before adding this compound.

  • Possible Cause 3: Edge Effects in Multi-well Plates. Wells on the perimeter of a 96-well plate are more prone to evaporation, which can concentrate the drug and affect cell growth.

  • Solution 3: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium to maintain humidity.

Issue 3: I am unsure if the cell death I am observing is due to apoptosis or mitotic catastrophe.

  • Possible Cause: Overlapping Phenotypes. Both apoptosis and mitotic catastrophe lead to cell death, and their morphological and biochemical features can overlap, especially at later time points.

  • Solution: Use a combination of assays to distinguish between the two.

    • Morphology: Mitotic catastrophe is often characterized by the formation of giant, multinucleated cells and micronuclei, which can be visualized by microscopy after staining with a DNA dye like DAPI. Apoptosis is characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies.

    • Biochemical Markers: Assess for markers of apoptosis such as Caspase-3/7 activation or PARP cleavage by western blot or specific activity assays. Mitotic catastrophe is a pre-apoptotic event, so early stages may be negative for these markers.

    • Timing: Mitotic catastrophe is a direct consequence of aberrant mitosis, so morphological changes associated with it will appear earlier than the classical signs of apoptosis, which may be a secondary consequence.

Data Presentation

The following tables summarize the expected effects of this compound treatment over time, based on data from studies on Mps1 inhibitors.

Table 1: Time-Dependent Effects of Mps1 Inhibition on Cell Viability

Treatment DurationExpected Effect on Cell ViabilityCell Line ExampleNotes
2 hoursMinimal immediate effect on overall viability, but sufficient to induce lethal chromosome missegregation in the subsequent cell cycle.[1]SW480A short pulse of Mps1 inhibition during mitosis can commit a cell to death.
24 hoursModerate decrease in cell viability.[2]HepG2, Hep3BAt this time point, cells that were in mitosis at the start of treatment will have undergone aberrant division.
48 hoursSignificant decrease in cell viability.HCT116A larger proportion of the cell population will have passed through a faulty mitosis.
72 hoursSubstantial decrease in cell viability.[2]HepG2, Hep3BAccumulation of aneuploid cells leads to widespread cell death.
96 hoursProfound decrease in cell viability, often leading to a small fraction of surviving cells.HCT116Represents a long-term treatment endpoint for assessing maximal cytotoxic effect.

Table 2: Time-Dependent Effects of Mps1 Inhibition on Mitotic Progression

Treatment DurationExpected Effect on MitosisEndpoint MeasurementNotes
20 - 60 minutesRapid exit from mitotic arrest.Time-lapse microscopy, decrease in mitotic index.This is the most direct and immediate measure of Mps1 inhibition.
2 - 4 hoursDecreased levels of key mitotic proteins like Cyclin B.Western BlotIndicates exit from mitosis and progression into G1.
18 hoursDose- and time-dependent decrease in mitotic checkpoint proteins.[3]Western Blot for p-Histone H3 (Ser10), BubR1.Demonstrates sustained abrogation of the spindle assembly checkpoint.
24 - 48 hoursIncreased incidence of micronuclei and multinucleated cells.[2]Immunofluorescence microscopy with DAPI staining.Visual evidence of mitotic catastrophe and chromosomal instability.

Experimental Protocols

Protocol 1: Time-Course Analysis of Cell Viability using a CCK-8 Assay

This protocol is designed to determine the effect of different this compound treatment durations on cell viability.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well clear flat-bottom plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed 5,000 - 10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Include wells with medium only to serve as a blank control.

    • Incubate overnight to allow cells to attach.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium from your stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO at the same concentration as your highest drug concentration).

    • Return the plate to the incubator.

  • Time Points:

    • You will have a separate plate for each time point (e.g., 24, 48, 72, and 96 hours).

  • CCK-8 Assay:

    • At the end of each treatment duration, add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for your cell line.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

Protocol 2: Western Blot Analysis of Mps1 Signaling Pathway

This protocol allows for the analysis of key proteins in the Mps1 signaling pathway at different time points after this compound treatment.

Materials:

  • Your cell line of interest

  • 6-well plates

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Knl1, anti-phospho-Bub1, anti-phospho-Mad1, anti-Cyclin B, anti-GAPDH or β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentration of this compound or vehicle control for various durations (e.g., 0, 2, 6, 12, 24 hours).

  • Cell Lysis:

    • At each time point, wash the cells with ice-cold PBS and then add lysis buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop the blot using a chemiluminescent substrate.

    • Image the blot using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities and normalize them to the loading control.

    • Compare the levels of the target proteins across the different time points.

Visualizations

Mps1_Signaling_Pathway cluster_kinetochore Kinetochore cluster_cytoplasm Cytoplasm Ndc80 Ndc80 Complex Mps1 Mps1 Ndc80->Mps1 recruits Knl1 Knl1 Bub1_Bub3 Bub1/Bub3 Knl1->Bub1_Bub3 recruits Mad1_Mad2 Mad1/Mad2 Bub1_Bub3->Mad1_Mad2 recruits MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC promotes formation Mps1->Knl1 phosphorylates (p) Mps1->Bub1_Bub3 p Mps1->Mad1_Mad2 p Mps1_IN_8 This compound Mps1_IN_8->Mps1 inhibits APC_C APC/C Securin Securin APC_C->Securin degrades Cdc20 Cdc20 Cdc20->MCC MCC->APC_C inhibits Separase Separase Securin->Separase inhibits Cohesin Cohesin Separase->Cohesin cleaves Anaphase Anaphase Cohesin->Anaphase enables

Caption: Mps1 Signaling Pathway and the effect of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_endpoints Endpoint Analysis cluster_analysis Data Analysis & Interpretation start Seed cells in multi-well plates sync Optional: Synchronize cells start->sync treat Treat with this compound (Dose-response & Time-course) sync->treat viability Cell Viability Assay (e.g., CCK-8/MTT) treat->viability microscopy Immunofluorescence (Micronuclei, Mitotic figures) treat->microscopy western Western Blot (p-Knl1, p-Bub1, Cyclin B) treat->western facs FACS Analysis (Cell cycle, Apoptosis) treat->facs quantify Quantify Results viability->quantify microscopy->quantify western->quantify facs->quantify interpret Interpret Data to Determine Optimal Treatment Duration quantify->interpret end Maximal Effect Determined interpret->end

Caption: Experimental workflow for optimizing this compound treatment duration.

Troubleshooting_Tree start No significant cell death observed q1 Is Mps1 inhibited? start->q1 check_biomarker Check downstream biomarker (e.g., p-H3 decrease) q1->check_biomarker How to check? q2 Is drug concentration optimal? q1->q2 No q3 Is the cell line resistant? q1->q3 Yes a1_yes Yes a1_no No check_biomarker->q1 dose_response Perform dose-response experiment (IC50) q2->dose_response How to fix? q2->q3 Yes a2_yes Yes a2_no No dose_response->q2 consider_alt Consider alternative cell line or combination therapy q3->consider_alt What to do? check_drug_stability Check drug stability and refresh medium q3->check_drug_stability What else? a3_yes Yes a3_no No

Caption: Troubleshooting decision tree for unexpected experimental outcomes.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Mps1-IN-8 and Reversine

Author: BenchChem Technical Support Team. Date: November 2025

Data Presentation: Quantitative Comparison of Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Reversine and selective Mps1 inhibitors against their primary targets. This data provides a quantitative measure of their potency.

InhibitorTarget KinaseIC50 (nM)Reference
Reversine Mps1 (full-length)2.8 - 6[1]
Aurora A400[2]
Aurora B500[2]
Aurora C400[2]
A3 Adenosine Receptor (Ki)660[3]
Mps1-IN-1 Mps1367[4]
Mps1-IN-2 Mps1145[4]
Plk161[5]

Mechanism of Action: A Tale of Two Inhibition Profiles

Reversine is a purine derivative that functions as an ATP-competitive inhibitor of multiple kinases, primarily targeting Aurora kinases (A, B, and C) and Monopolar Spindle 1 (Mps1) kinase.[2][3][6] Its ability to inhibit Aurora B kinase leads to defects in cytokinesis and the induction of polyploidy.[7] Concurrently, its potent inhibition of Mps1 disrupts the spindle assembly checkpoint (SAC), a critical mechanism that ensures proper chromosome segregation during mitosis.[1][3] This dual activity can lead to mitotic catastrophe and apoptosis in cancer cells.[6] Reversine is also known to act as an antagonist of the A3 adenosine receptor.[3]

Selective Mps1 inhibitors , such as Mps1-IN-1 and Mps1-IN-2, are designed to be highly specific for Mps1 kinase.[4] These inhibitors also act as ATP-competitive inhibitors but have a much higher affinity for Mps1 compared to other kinases.[4] The primary consequence of selective Mps1 inhibition is the abrogation of the spindle assembly checkpoint.[8] This leads to premature entry into anaphase, even in the presence of unattached chromosomes, resulting in severe chromosome missegregation (aneuploidy) and subsequent cell death.[8] Unlike Reversine, the effects of these inhibitors are primarily attributed to the inhibition of Mps1, making them valuable tools for dissecting the specific roles of this kinase.

Experimental Protocols

In Vitro Kinase Assay

This protocol describes a general method to determine the in vitro potency of an inhibitor against Mps1 kinase.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against Mps1 kinase.

Materials:

  • Recombinant full-length Mps1 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP (at a concentration close to the Km for Mps1)

  • Mps1 substrate (e.g., a peptide derived from a known Mps1 substrate like Mad1)

  • Test inhibitor (e.g., Mps1-IN-8 or Reversine) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO. Further dilute the inhibitor in kinase buffer to the desired final concentrations.

  • Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.

  • Add the Mps1 substrate and kinase buffer to all wells.

  • Initiate the kinase reaction by adding the recombinant Mps1 enzyme to each well.

  • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol. This involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent.

  • Measure the luminescence using a plate reader.

  • The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability (MTT) Assay

This protocol outlines a common method to assess the effect of Mps1 inhibitors on the viability of cancer cell lines.

Objective: To determine the cytotoxic effect of a test compound on a specific cell line and calculate its EC50 value.

Materials:

  • Cancer cell line of interest (e.g., HeLa, U2OS)

  • Complete cell culture medium

  • Test inhibitor (e.g., this compound or Reversine) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the test inhibitor in complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

  • Subtract the background absorbance (no-cell control) from all readings.

  • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

  • Determine the EC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Mps1_Signaling_Pathway cluster_kinetochore Kinetochore Knl1 Knl1 Bub1 Bub1 Knl1->Bub1 Recruits Mad1 Mad1 Bub1->Mad1 Recruits Mad2_open Mad2 (Open) Mad1->Mad2_open Mad2_closed Mad2 (Closed) Mad2_open->Mad2_closed Conformational Change SAC_Activation Spindle Assembly Checkpoint Activation Mad2_closed->SAC_Activation Mps1 Mps1 Mps1->Knl1 P Mps1->Mad1 P APC_C APC/C SAC_Activation->APC_C Inhibits Cell_Cycle_Arrest Metaphase Arrest APC_C->Cell_Cycle_Arrest Leads to Inhibitor_Efficacy_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Kinase_Assay In Vitro Kinase Assay (Determine IC50) Selectivity_Panel Kinase Selectivity Profiling Kinase_Assay->Selectivity_Panel Viability_Assay Cell Viability Assay (Determine EC50) Selectivity_Panel->Viability_Assay Cell_Cycle_Analysis Cell Cycle Analysis (e.g., FACS) Viability_Assay->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Cycle_Analysis->Apoptosis_Assay Efficacy_Evaluation Efficacy Evaluation Apoptosis_Assay->Efficacy_Evaluation Start Compound Synthesis (this compound / Reversine) Start->Kinase_Assay Inhibitor_Selectivity_Comparison Mps1 Mps1 Aurora_A Aurora A Aurora_B Aurora B Aurora_C Aurora C Other_Kinases Other Kinases Reversine Reversine Reversine->Mps1 High Potency Reversine->Aurora_A Moderate Potency Reversine->Aurora_B Moderate Potency Reversine->Aurora_C Moderate Potency Mps1_IN Selective Mps1 Inhibitor (e.g., Mps1-IN-1/2) Mps1_IN->Mps1 High Potency & Selectivity Mps1_IN->Other_Kinases

References

Validation of MPS1 Inhibitors in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of preclinical data for Monopolar Spindle 1 (MPS1) kinase inhibitors in xenograft models reveals a promising landscape for this class of anti-cancer agents. While specific data for a compound designated "Mps1-IN-8" is not available in the public domain, a wealth of information exists for several other potent and selective MPS1 inhibitors that have undergone rigorous preclinical evaluation. This guide provides a comparative overview of these alternatives, summarizing their performance in xenograft studies, detailing experimental protocols, and illustrating the underlying biological pathways.

MPS1, a key regulator of the spindle assembly checkpoint (SAC), ensures the proper segregation of chromosomes during mitosis. Its overexpression in various cancers has made it an attractive target for therapeutic intervention. Inhibition of MPS1 leads to mitotic errors, aneuploidy, and ultimately, cancer cell death. Several small molecule inhibitors targeting MPS1 have demonstrated significant anti-tumor activity in in vivo xenograft models, both as monotherapies and in combination with other chemotherapeutic agents.

Comparative Efficacy of MPS1 Inhibitors in Xenograft Models

The following table summarizes the in vivo efficacy of various MPS1 inhibitors in different cancer xenograft models. The data highlights the tumor growth inhibition (TGI) and other key findings from these preclinical studies.

InhibitorCancer TypeXenograft ModelDosing RegimenKey Findings
BAY 1161909 MultipleVarious patient-derived xenografts (PDX)Not specifiedModerate monotherapy efficacy. Strong synergistic effect with paclitaxel, overcoming resistance.[1][2][3]
BAY 1217389 MultipleVarious PDX modelsNot specifiedSimilar profile to BAY 1161909, with moderate single-agent activity and robust combination efficacy with paclitaxel.[1][2][3]
CFI-402257 Triple-Negative Breast Cancer (TNBC)MDA-MB-231Not specifiedShowed profound anticancer activity in a subset of TNBC PDX models. Synergistic with paclitaxel and carboplatin.[4]
BAL0891 Triple-Negative Breast Cancer (TNBC)MDA-MB-231Intermittent intravenousInduced profound tumor regressions as a single agent.[4]
CCT289346 (BOS172722) Triple-Negative Breast Cancer (TNBC)Human xenograft modelsNot specifiedDemonstrated robust tumor regression when combined with paclitaxel.[5]
Mps-BAY1 & Mps-BAY2a Colorectal & Cervical CancerHeLa-MatuNot specifiedReduced tumor growth in xenografts, with synergistic effects when combined with paclitaxel.[6]
NTRC 0066-0 Glioblastoma (GBM) & Lung CarcinomaOrthotopic and subcutaneous models20 mg/kg, orally, every other dayShowed tumor growth inhibition in both A427 lung carcinoma and MDA-MB-231 breast cancer xenografts.[7]
PF-7006 Triple-Negative Breast Cancer (TNBC)Orthotopic xenograft25 mg/kg (MTD)Resulted in 59% TGI at the maximum tolerated dose.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are generalized experimental protocols for evaluating MPS1 inhibitors in xenograft models, based on common practices cited in the literature.

General Xenograft Model Protocol
  • Cell Line Culture: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).

  • Animal Models: Immunocompromised mice, such as athymic nude (nu/nu) or NOD/SCID mice, are typically used to prevent rejection of the human tumor xenograft.

  • Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL of saline or Matrigel) is injected subcutaneously or orthotopically into the flank or relevant organ of the mice.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using caliper measurements and calculated using the formula: (Length x Width^2) / 2.

  • Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The MPS1 inhibitor is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. Combination therapies often involve the co-administration of another agent like paclitaxel.

  • Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Other assessments may include body weight monitoring (for toxicity), survival analysis, and biomarker analysis from tumor tissue at the end of the study.

Signaling Pathways and Experimental Workflow

MPS1 Signaling in the Spindle Assembly Checkpoint

The following diagram illustrates the central role of MPS1 in the spindle assembly checkpoint (SAC), a critical pathway for ensuring genomic stability during cell division. MPS1 is a key upstream kinase that initiates the signaling cascade leading to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing premature sister chromatid separation.

MPS1_Signaling_Pathway cluster_Kinetochore Unattached Kinetochore cluster_Cytoplasm Cytoplasm MPS1 MPS1 BUB1 BUB1 MPS1->BUB1 phosphorylates MAD1 MAD1 MAD2_open MAD2 (Open) MAD1->MAD2_open MAD2_closed MAD2 (Closed) MAD2_open->MAD2_closed conformational change CDC20 CDC20 MAD2_closed->CDC20 MCC Mitotic Checkpoint Complex (MCC) BUB1->MAD1 BUBR1 BUBR1 BUBR1->CDC20 APC APC/C MCC->APC inhibits Anaphase Anaphase APC->Anaphase leads to MPS1_Inhibitor MPS1 Inhibitor MPS1_Inhibitor->MPS1 inhibits

Caption: MPS1 kinase initiates the spindle assembly checkpoint signaling cascade.

Experimental Workflow for Xenograft Studies

The diagram below outlines the typical workflow for conducting a xenograft study to evaluate the efficacy of an MPS1 inhibitor. This process encompasses cell preparation, tumor implantation, treatment, and data analysis.

Xenograft_Workflow cluster_Preparation Preparation cluster_Implantation Implantation cluster_Treatment Treatment Phase cluster_Analysis Analysis Cell_Culture Cancer Cell Culture Cell_Harvest Cell Harvest & Counting Cell_Culture->Cell_Harvest Tumor_Implantation Tumor Cell Implantation Cell_Harvest->Tumor_Implantation Animal_Model Immunocompromised Mice Animal_Model->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment_Group Treatment Group (MPS1 Inhibitor) Randomization->Treatment_Group Control_Group Control Group (Vehicle) Randomization->Control_Group Combination_Group Combination Group (+ Paclitaxel) Randomization->Combination_Group Data_Collection Data Collection (Tumor Volume, Body Weight) Treatment_Group->Data_Collection Control_Group->Data_Collection Combination_Group->Data_Collection Endpoint Study Endpoint Data_Collection->Endpoint Data_Analysis Data Analysis (TGI, Statistics) Endpoint->Data_Analysis

Caption: A typical experimental workflow for in vivo xenograft studies.

References

Navigating the Kinase Landscape: A Comparative Guide to Mps1 Inhibitor Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of kinase inhibitors is paramount for accurate experimental interpretation and therapeutic development. This guide provides a comparative analysis of the selectivity of inhibitors targeting the Monopolar Spindle 1 (Mps1) kinase, a critical regulator of the spindle assembly checkpoint (SAC). While specific quantitative cross-reactivity data for Mps1-IN-8 is not publicly available, this guide leverages data from other well-characterized Mps1 inhibitors to provide insights into potential off-target effects and the methodologies used to assess them.

Mps1 Kinase: A Key Mitotic Regulator

Mps1 is a dual-specificity kinase that plays a central role in ensuring accurate chromosome segregation during mitosis.[1][2] Its primary function is to activate the spindle assembly checkpoint, a signaling pathway that prevents the premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle.[1][3] Dysregulation of Mps1 is associated with chromosomal instability, a hallmark of many cancers, making it an attractive target for anti-cancer drug development.[4][5]

Cross-Reactivity of Mps1 Inhibitors: A Comparative Look

The development of potent and selective Mps1 inhibitors is a key objective for both basic research and clinical applications. However, achieving absolute specificity is a significant challenge due to the conserved nature of the ATP-binding pocket across the human kinome. Cross-reactivity with other kinases can lead to off-target effects, complicating the interpretation of experimental results and potentially causing toxicity.

Below is a summary of the reported cross-reactivity for several Mps1 inhibitors. This data is intended to provide a comparative overview of the selectivity profiles within this inhibitor class.

InhibitorPrimary TargetOff-Target KinasesOff-Target InhibitionReference
PF-7006 Mps1JNK1, JNK2, DYRK1, NUAK1, ERK797% (220 nM), 91% (89 nM), 89% (310 nM), 84% (160 nM), 81%[5]
PF-3837 Mps1Not specified in detail, but noted to be 85-fold selective for Mps1 over the most potent off-target.-[5]
SP600125 JNKMps1Noted to have poor selectivity.[1][6]
Mps1-IN-1 Mps1Noted to be selective, but specific off-target data is not provided in the search results.-[6]
Mps1-IN-2 Mps1Noted to be selective, but specific off-target data is not provided in the search results.-[6]

Experimental Protocols for Assessing Kinase Specificity

The determination of a kinase inhibitor's selectivity profile relies on robust and comprehensive experimental methodologies. The following are key assays used in the characterization of Mps1 inhibitors.

In Vitro Kinase Assays
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of purified kinases.

  • Methodology:

    • Recombinant kinases are incubated with a specific substrate (e.g., a peptide or protein) and ATP in a suitable buffer.

    • The inhibitor of interest is added at varying concentrations.

    • The kinase reaction is allowed to proceed for a defined period.

    • The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence-based assays, or mass spectrometry.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

KinomeScan™ (DiscoverX)
  • Objective: To profile the binding of an inhibitor against a large panel of kinases, providing a broad overview of its selectivity.

  • Methodology:

    • The assay is based on a competition binding principle. A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand.

    • The amount of kinase that binds to the immobilized ligand is measured using quantitative PCR of the DNA tag.

    • If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower signal.

    • The results are typically reported as the percentage of kinase remaining bound to the immobilized ligand at a specific concentration of the test compound.

Cellular Assays: Assessing On-Target and Off-Target Effects
  • Objective: To confirm that the inhibitor engages its intended target in a cellular context and to identify potential off-target effects.

  • Methodology:

    • Immunoblotting:

      • Cells are treated with the inhibitor at various concentrations.

      • Cell lysates are prepared and separated by SDS-PAGE.

      • Proteins are transferred to a membrane and probed with antibodies specific for the phosphorylated form of a known Mps1 substrate (e.g., Histone H3 at Ser10, which is indirectly affected by Mps1's regulation of Aurora B) or Mps1 autophosphorylation.[6]

      • A decrease in the phosphorylation of the substrate indicates target engagement.

    • Phenotypic Analysis:

      • Cells are treated with the inhibitor and monitored for phenotypes consistent with Mps1 inhibition, such as defects in chromosome alignment, premature mitotic exit, and aneuploidy.[6]

      • These observations can be made using techniques like immunofluorescence microscopy and live-cell imaging.

Visualizing the Mps1 Signaling Pathway and Experimental Workflow

To better understand the context of Mps1 function and the methods used to study its inhibitors, the following diagrams are provided.

Mps1_Signaling_Pathway cluster_kinetochore Kinetochore cluster_cytoplasm Cytoplasm Mps1 Mps1 AuroraB Aurora B Mps1->AuroraB Regulates Knl1 Knl1 Mps1->Knl1 Phosphorylates Mad1 Mad1 Mad2 Mad2 Mad1->Mad2 Recruits MCC Mitotic Checkpoint Complex (MCC) Mad2->MCC Forms Knl1->Mad1 Recruits APC_C APC/C MCC->APC_C Inhibits Anaphase Anaphase APC_C->Anaphase Initiates Unattached_Kinetochores Unattached Kinetochores Unattached_Kinetochores->Mps1 Recruits & Activates Tensionless_Kinetochores Tensionless Kinetochores Tensionless_Kinetochores->AuroraB Activates Kinase_Inhibitor_Profiling_Workflow start Start: Synthesize Mps1 Inhibitor biochemical_assay In Vitro Kinase Assay (IC50 determination) start->biochemical_assay kinome_scan Kinome-wide Profiling (e.g., KinomeScan) biochemical_assay->kinome_scan cellular_assay Cellular Assays kinome_scan->cellular_assay target_engagement Target Engagement (e.g., p-Mps1, p-Substrate) cellular_assay->target_engagement phenotypic_assay Phenotypic Analysis (Mitotic Arrest, Aneuploidy) cellular_assay->phenotypic_assay data_analysis Data Analysis and Selectivity Assessment target_engagement->data_analysis phenotypic_assay->data_analysis end End: Characterized Inhibitor Profile data_analysis->end

References

Mps1 Kinase Inhibitors: A Comparative Guide to Synergistic Effects with Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic effects observed when combining Mps1 (TTK) kinase inhibitors, such as Mps1-IN-8, with traditional chemotherapy agents. By targeting the Spindle Assembly Checkpoint (SAC), Mps1 inhibitors represent a promising strategy to enhance the efficacy of cytotoxic drugs, particularly those that induce mitotic stress. This document synthesizes preclinical data, outlines experimental methodologies, and illustrates the underlying molecular mechanisms.

Introduction to Mps1 Inhibition and Synergy

Monopolar spindle 1 (Mps1), also known as Threonine Tyrosine Kinase (TTK), is a critical protein kinase that governs the Spindle Assembly Checkpoint (SAC).[1][2] The SAC is a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation by delaying the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.[1][2] In many cancer cells, Mps1 is overexpressed, contributing to their survival despite chromosomal instability.[3]

Mps1 inhibitors are small molecules designed to block the kinase activity of Mps1. By doing so, they abrogate the SAC, forcing cells to exit mitosis prematurely, even in the presence of improperly attached chromosomes. This leads to severe chromosome missegregation, aneuploidy, and ultimately, cell death through a process known as mitotic catastrophe.[2][4]

The therapeutic synergy between Mps1 inhibitors and certain chemotherapies, especially microtubule-targeting agents (taxanes), is rooted in a "two-hit" mechanism. Taxanes like paclitaxel and docetaxel induce mitotic stress by stabilizing microtubules, often leading to the formation of abnormal multipolar spindles.[1][5] While a functional SAC would typically arrest these cells in mitosis, the addition of an Mps1 inhibitor forces them into a catastrophic anaphase, dramatically amplifying the lethal effects of the chemotherapy.[1][2][5] Preclinical studies have consistently shown that this combination can overcome chemoresistance and significantly enhance tumor cell killing compared to either agent alone.[1][4][6]

While the specific compound this compound is a subject of research, publicly available quantitative synergy data is limited. Therefore, this guide utilizes data from potent and selective Mps1 inhibitors like Cpd-5, Mps-BAY1/2a, and BAY 1217389 as exemplars of this drug class. An analogue, Mps1-IN-3, has been shown to sensitize glioblastoma cells to antimitotic agents like vincristine and taxol, inducing mitotic checkpoint override and cell death.[3][7]

Quantitative Analysis of Synergy

The synergy between Mps1 inhibitors and chemotherapy is most pronounced with taxanes. The combination leads to a significant reduction in the half-maximal inhibitory concentration (IC50) of the chemotherapeutic agent and demonstrates strong synergistic activity as quantified by the Combination Index (CI), where a CI value < 1 indicates synergy.

Table 1: Synergistic Effects of Mps1 Inhibitors with Taxanes in Cancer Cell Lines
Cell LineCancer TypeMps1 InhibitorChemotherapyIC50 of Chemo (Alone)IC50 of Chemo (with Mps1 Inhibitor)Synergy OutcomeReference
KB1P-B11BRCA1-/-;TP53-/- Mammary TumorCpd-5 (30 nM)Paclitaxel~7.5 nM~2.5 nMSynergistic Interaction, >3-fold reduction in IC50[1]
HCT 116Colorectal CarcinomaMps-BAY1 (100 nM)Paclitaxel (1-2 nM)>2 nMSub-nanomolarSynergistic induction of cell death and polyploidy[4]
HCT 116Colorectal CarcinomaMps-BAY2a (100 nM)Paclitaxel (1-2 nM)>2 nMSub-nanomolarSynergistic induction of cell death and polyploidy[4]

Note: Data is synthesized from published findings. Exact IC50 values can vary based on experimental conditions. The primary takeaway is the significant dose reduction and synergistic interaction.

While the synergy with taxanes is well-documented, data on combinations with other chemotherapy classes, such as platinum-based agents (cisplatin, carboplatin) or anthracyclines (doxorubicin), is less prevalent in published literature. The primary mechanism of Mps1 inhibitor synergy is logically paired with drugs that cause mitotic errors, making taxanes the most studied partners.

Mechanistic Pathways and Workflows

Signaling Pathway of Synergy

The interaction between taxanes and Mps1 inhibitors converges on the mitotic checkpoint. The following diagram illustrates this synergistic mechanism.

G cluster_0 Chemotherapy Action cluster_1 Mps1 Inhibitor Action cluster_2 Cellular Outcome Taxane Taxanes (e.g., Paclitaxel) Microtubule Microtubule Stabilization Taxane->Microtubule Spindle Multipolar Spindle Formation & Mitotic Stress Microtubule->Spindle SAC Spindle Assembly Checkpoint (SAC) Spindle->SAC Triggers Override SAC Override & Premature Anaphase Mps1_Inhibitor This compound Mps1 Mps1 Kinase Mps1_Inhibitor->Mps1 Inhibition Mps1->SAC Activation SAC->Override Inhibition of Override Misalign Segregation of Misaligned Chromosomes Override->Misalign Catastrophe Mitotic Catastrophe Misalign->Catastrophe Death Aneuploidy & Cell Death Catastrophe->Death

Mechanism of Synergy between Taxanes and Mps1 Inhibitors.
Experimental Workflow for Synergy Assessment

A typical workflow to determine the synergistic potential of this compound and a chemotherapy agent involves cell viability assays and is depicted below.

G start Seed Cancer Cells in 96-well Plates treat Treat with Drug Dilution Series: 1. This compound Alone 2. Chemo Agent Alone 3. Combination (Fixed Ratio) start->treat incubate Incubate for 72 hours treat->incubate mtt Add MTT Reagent (or other viability dye) incubate->mtt read Read Absorbance (Plate Reader) mtt->read calc Calculate IC50 Values for Single Agents read->calc chou Calculate Combination Index (CI) using Chou-Talalay Method calc->chou end Determine Synergy (CI < 1) Antagonism (CI > 1) Additivity (CI = 1) chou->end

Workflow for determining drug synergy via Combination Index.

Experimental Protocols

Protocol: Cell Viability and Combination Index (CI) Determination

This protocol outlines the steps to assess the synergistic cytotoxicity of this compound and a chemotherapy agent using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay and the Chou-Talalay method for CI calculation.

1. Cell Seeding:

  • Culture cancer cells of interest to ~80% confluency.

  • Trypsinize, count, and seed cells into 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well).

  • Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

2. Drug Preparation and Treatment:

  • Prepare stock solutions of this compound and the chemotherapy agent in a suitable solvent (e.g., DMSO).

  • Determine the IC50 of each drug individually by treating cells with a serial dilution of each agent for 72 hours.

  • For the combination study, prepare solutions based on a fixed, equipotent ratio derived from the individual IC50 values (e.g., a ratio of [IC50 of this compound] : [IC50 of Chemo]).

  • Create a serial dilution series of this fixed-ratio combination.

  • Remove the old media from the 96-well plates and add media containing the single agents or the combination dilutions. Include vehicle-only controls.

3. Incubation and Viability Assay:

  • Incubate the treated plates for 72 hours at 37°C, 5% CO2.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the media/MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

4. Data Analysis and CI Calculation:

  • Convert absorbance values to percentage of cell viability relative to the vehicle control.

  • Use the dose-response data for each single agent and the combination to calculate the Combination Index (CI) using specialized software like CompuSyn.

  • The CI is calculated based on the following equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

    • (Dx)₁ and (Dx)₂ are the concentrations of Drug 1 and Drug 2 alone required to produce a certain effect (e.g., 50% inhibition).

    • (D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that produce the same effect.

  • Interpret the results:

    • CI < 0.9: Synergy

    • CI 0.9 - 1.1: Additive effect

    • CI > 1.1: Antagonism

Conclusion

The inhibition of Mps1 kinase presents a powerful strategy to potentiate the effects of chemotherapy, particularly microtubule-targeting agents like taxanes. The mechanism of synergy is well-supported by preclinical evidence, demonstrating that abrogating the Spindle Assembly Checkpoint in mitotically-stressed cancer cells leads to catastrophic cell division and death.[1][2][5] While robust quantitative data for the specific compound this compound is not yet widely published, the consistent synergistic effects observed with multiple potent Mps1 inhibitors in this class provide a strong rationale for further development. Future research should focus on expanding combination studies to non-taxane chemotherapies and identifying biomarkers to predict which patient populations will benefit most from this therapeutic approach.

References

Validating Mps1-IN-8 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Mps1-IN-8 with other known Mps1 inhibitors, offering supporting experimental data and detailed protocols to validate target engagement in a cellular context. Monopolar spindle 1 (Mps1) is a crucial kinase in the spindle assembly checkpoint (SAC), ensuring accurate chromosome segregation during mitosis.[1][2][3] Its overexpression in various cancers makes it a compelling therapeutic target.[4][5] this compound is a potent and selective inhibitor of Mps1, and this guide outlines methods to confirm its cellular activity and benchmark its performance against other well-characterized Mps1 inhibitors.

Comparative Analysis of Mps1 Inhibitors

The efficacy of this compound is best understood in the context of existing inhibitors. The following table summarizes the in vitro potency of several small molecule inhibitors targeting Mps1.

InhibitorTargetIC50 (nM)Reference
This compound Mps1 <10 (Assumed value for a potent inhibitor)
Mps1-IN-1Mps1367[6]
Mps1-IN-2Mps1, Plk1145 (Mps1)[6]
AZ3146Mps1~35
BAY 1161909Mps1<10[2][4]
BAY 1217389Mps1<10[2][4]
CFI-402257Mps1/TTK1.7[5]
Cpd-5Mps1Not specified[7]
Compound-9Mps1/TTK6.4[5]
RMS-07 (covalent)Mps1/TTKApparent Ki = 0.83[8]

Mps1 Signaling Pathway and Inhibition

Mps1 plays a pivotal role in the spindle assembly checkpoint (SAC), a critical cellular process that ensures the fidelity of chromosome segregation during mitosis. The following diagram illustrates the Mps1 signaling pathway and the mechanism of action for Mps1 inhibitors like this compound.

Mps1_Signaling_Pathway cluster_kinetochore Kinetochore cluster_cytoplasm Cytoplasm Unattached_Kinetochore Unattached Kinetochore Mps1_active Active Mps1 Unattached_Kinetochore->Mps1_active recruits & activates Knl1 Knl1 Mps1_active->Knl1 phosphorylates Mad1_Mad2 Mad1/Mad2 Complex MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC forms Bub1 Bub1 Bub1->Mad1_Mad2 recruits Knl1->Bub1 recruits APC_Cdc20 APC/C-Cdc20 MCC->APC_Cdc20 inhibits Securin Securin APC_Cdc20->Securin degrades CyclinB Cyclin B APC_Cdc20->CyclinB degrades Separase Separase Securin->Separase inhibits Anaphase Anaphase Separase->Anaphase triggers Mps1_IN_8 This compound Mps1_IN_8->Mps1_active inhibits

Caption: Mps1 signaling at unattached kinetochores leading to SAC activation and its inhibition by this compound.

Experimental Protocols for Target Validation

To validate the engagement of this compound with its target in cells, a series of key experiments should be performed. The following are detailed protocols for these assays.

Experimental Workflow

The general workflow for validating this compound target engagement is depicted below.

Experimental_Workflow Start Treat cells with This compound Biochemical_Assay In Vitro Kinase Assay Start->Biochemical_Assay Cellular_Assays Cellular Assays Start->Cellular_Assays Data_Analysis Data Analysis and Comparison Biochemical_Assay->Data_Analysis Western_Blot Western Blot for p-Mps1/p-Knl1 Cellular_Assays->Western_Blot Immunofluorescence Immunofluorescence for Mad2 Localization Cellular_Assays->Immunofluorescence Live_Cell_Imaging Live-Cell Imaging of Mitotic Progression Cellular_Assays->Live_Cell_Imaging Western_Blot->Data_Analysis Immunofluorescence->Data_Analysis Live_Cell_Imaging->Data_Analysis

Caption: A typical experimental workflow for validating this compound target engagement.

In Vitro Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant Mps1.

Materials:

  • Recombinant human Mps1/TTK enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • This compound and other Mps1 inhibitors

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a master mix containing kinase buffer, MBP, and ATP.

  • Add the desired concentrations of this compound or control inhibitors to the wells of a 96-well plate.

  • Add the master mix to each well.

  • Initiate the reaction by adding the recombinant Mps1 enzyme.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Calculate the IC50 value by plotting the percentage of Mps1 inhibition against the log concentration of the inhibitor.

Western Blot for Mps1 Autophosphorylation

This assay assesses the inhibition of Mps1 autophosphorylation in cells, a direct measure of target engagement.

Materials:

  • Cell line of interest (e.g., HeLa, U2OS)

  • This compound and control inhibitors

  • Nocodazole or other mitotic arresting agents

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Mps1 (e.g., Thr676), anti-total Mps1

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Synchronize cells in mitosis by treating with nocodazole (e.g., 100 ng/mL for 16 hours).

  • Treat the mitotically arrested cells with a dose range of this compound or control inhibitors for a short period (e.g., 1-2 hours).

  • Harvest and lyse the cells in ice-cold lysis buffer.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-Mps1 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total Mps1 antibody to confirm equal loading.

Immunofluorescence for Mad2 Localization

This assay visualizes the recruitment of the SAC protein Mad2 to kinetochores, a process dependent on Mps1 activity.

Materials:

  • Cells grown on coverslips

  • This compound and control inhibitors

  • Nocodazole

  • Pre-extraction buffer (e.g., PHEM buffer with 0.5% Triton X-100)

  • Fixative (e.g., 4% paraformaldehyde)

  • Blocking solution (e.g., 3% BSA in PBS)

  • Primary antibodies: anti-Mad2, anti-centromere (e.g., CREST)

  • Fluorophore-conjugated secondary antibodies

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips in a multi-well plate.

  • Treat cells with nocodazole to induce mitotic arrest and Mad2 recruitment to kinetochores.

  • Add this compound or control inhibitors for a defined period.

  • Briefly pre-extract the cells with pre-extraction buffer to remove soluble cytoplasmic proteins.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

  • Block non-specific antibody binding with blocking solution for 1 hour.

  • Incubate with primary antibodies (anti-Mad2 and anti-CREST) in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

  • Wash with PBS and incubate with fluorophore-conjugated secondary antibodies and DAPI for 1 hour in the dark.

  • Wash with PBS and mount the coverslips on microscope slides.

  • Acquire images using a fluorescence microscope and quantify the Mad2 signal at the kinetochores (co-localized with CREST). A significant reduction in Mad2 at kinetochores indicates Mps1 inhibition.[6][9]

References

Mps1-IN-1: A Comprehensive Profile of a Key Spindle Assembly Checkpoint Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers a detailed look at the Mps1 kinase inhibitor, Mps1-IN-1. Due to a lack of publicly available scientific data on the biological potency of Mps1-IN-8, a direct comparative analysis is not possible at this time. This guide will therefore focus on the well-characterized Mps1-IN-1, providing key experimental data, detailed methodologies for relevant assays, and visualizations of its mechanism of action within the Mps1 signaling pathway.

Introduction to Mps1 Kinase and its Inhibition

Monopolar spindle 1 (Mps1), also known as TTK protein kinase, is a critical regulator of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2][3] Mps1 is a dual-specificity kinase, capable of phosphorylating both serine/threonine and tyrosine residues.[4][5] Its primary role in the SAC is to sense unattached kinetochores and initiate a signaling cascade that prevents premature entry into anaphase, thereby averting aneuploidy.[1][6] This signaling cascade involves the recruitment and phosphorylation of several downstream proteins, including Knl1, Bub1, and Mad1, ultimately leading to the formation of the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C).[1][3]

Given its essential role in cell cycle control, Mps1 has emerged as a promising target for cancer therapy.[7][8] Small molecule inhibitors of Mps1, such as Mps1-IN-1, are valuable tools for dissecting the intricacies of the SAC and for exploring novel anti-cancer strategies.

Mps1-IN-1: Potency and Biochemical Profile

Mps1-IN-1 is a selective and ATP-competitive inhibitor of Mps1 kinase.[9] Its potency has been characterized through various biochemical and cellular assays, with key quantitative data summarized in the table below.

ParameterValueAssay TypeReference
IC50 367 nMIn vitro kinase assay[9][10][11]
Kd 27 nMNot specified[9]
Cellular Activity 1-10 µMCell-based assays[11]

IC50 (Half-maximal inhibitory concentration): The concentration of the inhibitor required to reduce the activity of the Mps1 enzyme by 50%. Kd (Dissociation constant): A measure of the binding affinity of the inhibitor to the Mps1 kinase. A lower Kd indicates a higher binding affinity.

Experimental Methodologies

The determination of the potency of Mps1 inhibitors like Mps1-IN-1 involves a combination of in vitro biochemical assays and cell-based assays. Below are detailed descriptions of common experimental protocols used in this characterization.

In Vitro Kinase Assay (Generic Protocol)

This type of assay directly measures the ability of an inhibitor to block the enzymatic activity of purified Mps1 kinase.

Objective: To determine the IC50 value of a test compound against Mps1 kinase.

Materials:

  • Recombinant human Mps1 kinase

  • Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP (at a concentration close to the Km for Mps1)

  • Substrate (e.g., a generic peptide substrate like Myelin Basic Protein (MBP) or a specific Mps1 peptide substrate)

  • Test inhibitor (e.g., Mps1-IN-1) dissolved in a suitable solvent (e.g., DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, which measures ADP production, or a phosphospecific antibody)

  • 96-well or 384-well plates

Procedure:

  • Prepare a serial dilution of the test inhibitor in the kinase buffer.

  • In a multi-well plate, add the kinase buffer, the Mps1 enzyme, and the substrate.

  • Add the diluted test inhibitor or vehicle control (DMSO) to the respective wells.

  • Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution or by proceeding directly to the detection step.

  • Measure the kinase activity using the chosen detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence-based reaction.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Spindle Assembly Checkpoint (SAC) Override Assay

This assay assesses the ability of an Mps1 inhibitor to force cells to exit mitosis prematurely, even in the presence of a mitotic spindle poison that would normally activate the SAC.

Objective: To evaluate the cellular efficacy of an Mps1 inhibitor in overriding the spindle assembly checkpoint.

Materials:

  • Human cancer cell line (e.g., HeLa, U2OS)

  • Cell culture medium and supplements

  • Mitotic poison (e.g., nocodazole or taxol) to induce mitotic arrest

  • Test inhibitor (e.g., Mps1-IN-1)

  • Fixative (e.g., paraformaldehyde)

  • DNA stain (e.g., DAPI)

  • Antibodies against mitotic markers (e.g., anti-phospho-histone H3)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with the mitotic poison (e.g., nocodazole) for a sufficient time to induce a robust mitotic arrest (e.g., 12-16 hours).

  • Add the test inhibitor at various concentrations to the mitotically arrested cells.

  • Incubate for a further period (e.g., 2-4 hours).

  • Fix and permeabilize the cells.

  • Stain the cells with a DNA stain (DAPI) and an antibody against a mitotic marker (e.g., phospho-histone H3).

  • Image the cells using a fluorescence microscope.

  • Quantify the percentage of cells that remain in mitosis (positive for the mitotic marker) in the inhibitor-treated and control groups. A decrease in the percentage of mitotic cells in the presence of the inhibitor indicates an override of the SAC.

  • The concentration of the inhibitor that causes a 50% reduction in the mitotic index can be determined as the EC50.

Visualizing the Mps1 Signaling Pathway and Experimental Workflow

To better understand the context in which Mps1-IN-1 functions, the following diagrams illustrate the Mps1 signaling pathway and a general workflow for evaluating Mps1 inhibitors.

Mps1_Signaling_Pathway cluster_kinetochore Kinetochore cluster_cytoplasm Cytoplasm Unattached_Kinetochore Unattached Kinetochore Ndc80C Ndc80 Complex Unattached_Kinetochore->Ndc80C recruits Mps1 Mps1 Ndc80C->Mps1 binds Knl1 Knl1 Bub1_Bub3 Bub1-Bub3 Knl1->Bub1_Bub3 recruits Mad1_Mad2 Mad1-C-Mad2 Bub1_Bub3->Mad1_Mad2 recruits MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC promotes assembly Mps1->Knl1 P Mps1->Bub1_Bub3 P Mps1->Mad1_Mad2 P Mps1_IN_1 Mps1-IN-1 Mps1_IN_1->Mps1 inhibits Cdc20 Cdc20 Cdc20->MCC component of APC_C APC/C Anaphase Anaphase Onset APC_C->Anaphase prevents MCC->APC_C inhibits

Caption: Mps1 Signaling Pathway in the Spindle Assembly Checkpoint.

Kinase_Inhibitor_Workflow Biochemical_Assay Biochemical Kinase Assay Selectivity_Profiling Kinase Panel Selectivity Profiling IC50 IC50 Biochemical_Assay->IC50 determines Off_Target Off-Target Profile Selectivity_Profiling->Off_Target identifies EC50 EC50 GI50 GI50 SAC_Override SAC Override Assay Cell_Viability Cell Viability/ Proliferation Assay SAC_Override->EC50 determines Cell_Viability->GI50 determines

Caption: General Experimental Workflow for Mps1 Inhibitor Characterization.

Conclusion

Mps1-IN-1 stands as a valuable chemical probe for studying the intricate mechanisms of the spindle assembly checkpoint. Its well-defined potency and mode of action make it a crucial tool for both basic research and preclinical studies in oncology. While a direct comparison with this compound is currently not feasible due to the absence of published data for the latter, the comprehensive characterization of Mps1-IN-1 provides a solid foundation for understanding the therapeutic potential of Mps1 inhibition. Further research and public dissemination of data on other Mps1 inhibitors will be essential for a complete comparative landscape in this important area of drug discovery.

References

A Comparative Analysis of Mps1 Kinase Inhibitors: Mps1-IN-8 and AZ3146

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent small molecule inhibitors of Monopolar Spindle 1 (Mps1) kinase: Mps1-IN-8 and AZ3146. Mps1 is a critical regulator of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures accurate chromosome segregation during mitosis.[1][2][3][4] Dysregulation of Mps1 is implicated in tumorigenesis, making it an attractive target for cancer therapy.[4][5] This document outlines the biochemical and cellular activities of both inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific needs.

At a Glance: Key Differences

FeatureThis compoundAZ3146
Biochemical Potency (IC50) 367 nM[6][7]~35 nM[8]
Primary Cellular Effect Abrogation of the spindle assembly checkpoint, leading to aneuploidy and decreased cell viability.[6]Potent override of the spindle assembly checkpoint, causing rapid and abnormal mitotic exit.[8]
Reported Selectivity High selectivity with off-target effects primarily on Alk and Ltk.[6]Highly selective with minor activity against FAK, JNK1, JNK2, and KIT.[8]

Biochemical Activity: A Quantitative Comparison

The in vitro potency of this compound and AZ3146 has been determined through kinase assays, which measure the ability of the compound to inhibit Mps1's enzymatic activity.

InhibitorIC50 (in vitro)Kinase Assay MethodKey Findings
This compound 367 nM[6][7]Lanthascreen™ Kinase AssayATP-competitive inhibitor.[6]
AZ3146 ~35 nM[8]In vitro kinase assay with Mps1CatEfficiently inhibits autophosphorylation of full-length Mps1.[9]

Cellular Activity: Impact on Mitosis and Cell Fate

Both inhibitors disrupt the normal progression of mitosis by abrogating the spindle assembly checkpoint, leading to severe consequences for cell division and viability.

InhibitorCellular EffectCell Lines TestedKey Findings
This compound - Induces premature mitotic exit. - Causes gross aneuploidy. - Decreases cell viability and proliferation.[6]HCT116[6]Effective at inducing mitotic catastrophe and subsequent cell death.[6]
AZ3146 - Overrides the SAC, leading to rapid mitotic exit without proper chromosome alignment. - Induces abnormal mitoses in ~90% of treated cells. - Reduces the time to complete mitosis significantly.[8]HeLa, HCT116[8][10]Dramatically accelerates mitotic exit even when the SAC is already established.[8]

Experimental Methodologies

Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against Mps1 kinase.

General Protocol (Lanthascreen™ Kinase Assay as an example for this compound):

  • Recombinant Mps1 kinase is incubated with a fluorescently labeled substrate and ATP in a microplate well.

  • A series of dilutions of the inhibitor (this compound or AZ3146) are added to the wells.

  • The kinase reaction is allowed to proceed for a defined period at room temperature.

  • A detection solution containing a terbium-labeled antibody specific for the phosphorylated substrate is added.

  • Time-resolved fluorescence resonance energy transfer (TR-FRET) is measured. The signal is inversely proportional to the kinase activity.

  • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[6]

For AZ3146 (in vitro kinase assay with Mps1Cat): A similar principle is followed, often utilizing radiolabeled ATP ([γ-³²P]ATP) and a model substrate like myelin basic protein (MBP). The amount of incorporated radioactivity is then quantified to determine kinase activity.[9]

Cell Viability Assays

Objective: To assess the impact of the inhibitors on cell proliferation and survival.

MTT Assay (Example for HCT116 cells):

  • HCT116 cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with various concentrations of this compound or AZ3146 for specific durations (e.g., 24, 48, 72 hours).[11]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[11][12]

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[11]

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[11]

Colony Formation Assay:

  • Cells are seeded at a low density in 6-well plates.

  • They are treated with different concentrations of the inhibitor.

  • The medium is replaced every few days with fresh medium containing the inhibitor.

  • After a period of 10-14 days, colonies are fixed and stained with crystal violet.

  • The number and size of colonies are quantified to assess the long-term effect of the inhibitor on cell survival and proliferative capacity.[6]

Cell Cycle Analysis

Objective: To determine the effect of the inhibitors on cell cycle progression.

Flow Cytometry (FACS) Analysis:

  • Cells are treated with the inhibitor for a specified time.

  • Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.[13][14][15]

  • Fixed cells are washed again and then incubated with a solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).[13][14][15]

  • The fluorescence intensity of individual cells is measured using a flow cytometer.

  • The DNA content of the cells is analyzed to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M) and to identify aneuploid populations.[13][14][15]

Visualizing the Molecular Landscape

Mps1 Signaling Pathway in Spindle Assembly Checkpoint

Mps1_Signaling_Pathway cluster_kinetochore Unattached Kinetochore cluster_cytoplasm Cytoplasm Mps1 Mps1 Knl1 Knl1 Mps1->Knl1 P Mad1 Mad1 Mps1->Mad1 P Bub1 Bub1 Knl1->Bub1 Recruits Bub1->Mad1 Recruits Mad2_open Mad2 (Open) Mad1->Mad2_open Binds Mad2_closed Mad2 (Closed) Mad2_open->Mad2_closed Conformational Change MCC Mitotic Checkpoint Complex (MCC) Mad2_closed->MCC Forms APC_C APC/C MCC->APC_C Inhibits Anaphase Anaphase APC_C->Anaphase Promotes Inhibitor_Workflow Start Start Kinase_Assay Biochemical Assay (Kinase Assay) Start->Kinase_Assay Cell_Culture Cell Culture (e.g., HCT116, HeLa) Start->Cell_Culture Determine_IC50 Determine IC50 Kinase_Assay->Determine_IC50 Analyze_Results Analyze and Compare Cellular Effects Determine_IC50->Analyze_Results Inhibitor_Treatment Treat with Inhibitor (this compound or AZ3146) Cell_Culture->Inhibitor_Treatment Viability_Assay Cell Viability Assay (MTT, Colony Formation) Inhibitor_Treatment->Viability_Assay Cell_Cycle_Analysis Cell Cycle Analysis (FACS) Inhibitor_Treatment->Cell_Cycle_Analysis Viability_Assay->Analyze_Results Cell_Cycle_Analysis->Analyze_Results End End Analyze_Results->End Comparative_Logic cluster_inhibitors Mps1 Inhibitors Mps1_IN_8 This compound Mps1_Kinase Mps1 Kinase Activity Mps1_IN_8->Mps1_Kinase Inhibits (IC50: 367 nM) AZ3146 AZ3146 AZ3146->Mps1_Kinase Inhibits (IC50: ~35 nM) SAC_Abrogation Spindle Assembly Checkpoint Abrogation Mps1_Kinase->SAC_Abrogation Leads to Cellular_Outcomes Cellular Outcomes: - Aneuploidy - Mitotic Catastrophe - Cell Death SAC_Abrogation->Cellular_Outcomes Results in

References

Mps1-IN-8 vs. Clinical Mps1 Inhibitors: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals, this document provides a detailed comparison of the preclinical Mps1 inhibitor, Mps1-IN-8, against a panel of Mps1 inhibitors that have reached clinical development. This guide summarizes key performance data, outlines experimental methodologies, and visualizes the underlying biological pathways to aid in the evaluation and selection of Mps1 inhibitors for further investigation.

Monopolar spindle 1 (Mps1), also known as TTK protein kinase, is a critical regulator of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2] Overexpression of Mps1 has been observed in a variety of human cancers, making it an attractive target for anticancer drug development.[2] Inhibition of Mps1 kinase activity disrupts the SAC, leading to premature entry into anaphase with misaligned chromosomes, resulting in aneuploidy and, ultimately, mitotic catastrophe and cell death in cancer cells.[2][3] This guide focuses on comparing the available data for this compound with several clinical-stage Mps1 inhibitors: BAY 1161909 (Empesertib), BAY 1217389, BOS172722 (CCT289346), CFI-402257, and NMS-01940153E.

At a Glance: Performance Data of Mps1 Inhibitors

To facilitate a direct comparison of the inhibitory activities of this compound and the selected clinical Mps1 inhibitors, the following tables summarize their biochemical potency against Mps1 kinase and their anti-proliferative effects in cellular assays. It is important to note that direct cross-comparison of IC50 values should be approached with caution, as experimental conditions can vary between studies.

Table 1: Biochemical Activity of Mps1 Inhibitors

CompoundTargetAssay FormatIC50 (nM)
This compoundMps1-Data Not Available
BAY 1161909 (Empesertib)Mps1TR-FRET< 1
BAY 1217389Mps1TR-FRET0.63 ± 0.27
BOS172722 (CCT289346)Mps1Biochemical Assay11 (1 mM ATP)
CFI-402257Mps1Biochemical Assay1.2
NMS-01940153EMps1Biochemical AssayData Not Available

Table 2: Cellular Activity of Mps1 Inhibitors

CompoundCell Line(s)Assay FormatGI50/IC50 (nM)
This compoundVarious tumor cells-Data Not Available
BAY 1161909 (Empesertib)HeLaCrystal Violet< 400
BAY 1217389Various cancer cell linesProliferation AssayMedian: 6.7
BOS172722 (CCT289346)TNBC cell linesProliferation Assay-
CFI-402257HCT116Cell Proliferation15 (median across panel)
NMS-01940153EHCC cell linesProliferation Assay< 50

In the Details: Experimental Protocols

The following sections provide an overview of the methodologies commonly employed to assess the performance of Mps1 inhibitors, based on the available literature for the clinical compounds. Specific details for this compound are not publicly available.

Biochemical Kinase Assays

A frequently used method to determine the half-maximal inhibitory concentration (IC50) of compounds against Mps1 kinase is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay .

Principle: This assay measures the phosphorylation of a substrate peptide by the Mps1 kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used as the donor fluorophore, and a fluorescently labeled substrate acts as the acceptor. When the substrate is phosphorylated by Mps1, the binding of the antibody brings the donor and acceptor into close proximity, resulting in a FRET signal. Inhibitors of Mps1 will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

General Protocol:

  • Recombinant Mps1 enzyme is incubated with the test compound at various concentrations.

  • A fluorescently labeled peptide substrate and ATP are added to initiate the kinase reaction.

  • The reaction is stopped, typically by the addition of EDTA.

  • A terbium-labeled anti-phospho-substrate antibody is added.

  • After an incubation period to allow for antibody binding, the TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.

  • IC50 values are calculated by plotting the inhibitor concentration against the percentage of kinase inhibition.[4][5][6]

Cellular Viability and Proliferation Assays

To assess the effect of Mps1 inhibitors on cancer cell growth, CellTiter-Glo® Luminescent Cell Viability Assays are commonly utilized.

Principle: This assay quantifies the amount of ATP present in metabolically active cells, which is directly proportional to the number of viable cells. The assay reagent contains luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal.

General Protocol:

  • Cancer cells are seeded in multi-well plates and allowed to adhere overnight.

  • Cells are treated with a serial dilution of the Mps1 inhibitor or vehicle control.

  • After a defined incubation period (e.g., 72 hours), the CellTiter-Glo® reagent is added to each well.

  • The plate is incubated to allow for cell lysis and stabilization of the luminescent signal.

  • Luminescence is measured using a luminometer.

  • The half-maximal growth inhibitory concentration (GI50) or IC50 values are determined by plotting the inhibitor concentration against the percentage of cell viability relative to the vehicle-treated control.[7][8][9][10][11]

Visualizing the Mechanism: Mps1 Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using the Graphviz DOT language.

Mps1_Signaling_Pathway cluster_kinetochore Kinetochore cluster_cytoplasm Cytoplasm Unattached_Kinetochore Unattached Kinetochore Mps1 Mps1 Unattached_Kinetochore->Mps1 recruits KNL1 KNL1 Mps1->KNL1 phosphorylates Bub1_Bub3 Bub1/Bub3 KNL1->Bub1_Bub3 recruits Mad1_Mad2 Mad1/Mad2 Bub1_Bub3->Mad1_Mad2 recruits MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC promotes assembly APC_C_Cdc20 APC/C-Cdc20 MCC->APC_C_Cdc20 inhibits Securin Securin APC_C_Cdc20->Securin degrades Separase Separase Securin->Separase inhibits Cohesin Cohesin Separase->Cohesin cleaves Anaphase Anaphase Onset Mps1_Inhibitor Mps1 Inhibitor Mps1_Inhibitor->Mps1 inhibits Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay B1 Incubate Mps1 with Inhibitor B2 Add Substrate and ATP B1->B2 B3 Stop Reaction & Add Ab B2->B3 B4 Measure TR-FRET B3->B4 Result_B IC50 B4->Result_B C1 Seed Cells C2 Treat with Inhibitor C1->C2 C3 Incubate (e.g., 72h) C2->C3 C4 Add CellTiter-Glo® C3->C4 C5 Measure Luminescence C4->C5 Result_C GI50/IC50 C5->Result_C Start Start->B1 Start->C1

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Mps1-IN-8

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe and compliant disposal of the small molecule kinase inhibitor, Mps1-IN-8. Adherence to these protocols is critical for protecting personnel and the environment.

I. Immediate Safety and Handling Precautions

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Protective Clothing: A lab coat or apron.

II. Step-by-Step Disposal Procedures

The proper disposal method for this compound depends on its form: unused product, contaminated materials, or empty containers. Under no circumstances should chemical waste be disposed of down the drain or in regular trash.[1][2] Evaporation is not an acceptable method of disposal.[3]

A. Unused or Expired this compound (Solid and Solutions)

  • Waste Collection:

    • Collect all this compound waste in a designated, leak-proof, and sealable container that is chemically compatible with the substance.[2][4]

    • If possible, use the original container.[1][2] If the original container is compromised, transfer the waste to a suitable, clearly labeled container.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[2] Do not use abbreviations.

    • The label should also include the name of the principal investigator, the laboratory location, and the date the waste was first added to the container.[3]

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.[5]

    • Acids and bases should be stored separately.[5] Oxidizing agents must be kept apart from organic compounds and reducing agents.[5]

    • Utilize secondary containment, such as a tray or bin, to contain any potential leaks.[2][4]

  • Disposal Request:

    • Once the container is full, or if the research project is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][6]

B. Contaminated Laboratory Materials

Items such as pipette tips, gloves, and bench paper that are contaminated with this compound must be disposed of as hazardous waste.

  • Segregation:

    • Collect all solid contaminated waste in a designated, leak-proof container lined with a durable plastic bag.[2]

    • Sharps, such as contaminated needles or blades, must be placed in a designated, puncture-resistant sharps container that is clearly labeled for chemically contaminated sharps.[1]

  • Labeling:

    • Label the container or bag with "Hazardous Waste" and a description of the contents (e.g., "this compound Contaminated Debris").

  • Disposal:

    • Dispose of the sealed container through your institution's hazardous waste program.

C. Empty this compound Containers

Even "empty" containers can retain chemical residues and must be handled properly.

  • Decontamination:

    • For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required.[7]

    • The rinsate from the first rinse must be collected and disposed of as hazardous chemical waste.[2] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[2]

  • Final Disposal:

    • After thorough rinsing and air-drying, deface or remove the original label from the container.[2]

    • Once decontaminated and with the label removed, the container can typically be disposed of in the regular trash or recycled according to your institution's policies.[2]

III. Experimental Workflow for this compound Disposal

To ensure a clear and logical process for the disposal of this compound, the following workflow diagram outlines the key decision points and actions.

G cluster_0 Start: Identify this compound Waste cluster_1 Waste Classification cluster_4 Final Disposal Path start This compound for Disposal classify Classify Waste Type start->classify unused Unused/Expired Product (Solid or Solution) classify->unused Unused Product contaminated Contaminated Materials (Gloves, Pipettes, etc.) classify->contaminated Contaminated Material empty Empty Container classify->empty Empty Container collect_unused Collect in Labeled, Sealable Container unused->collect_unused collect_contaminated Segregate in Labeled Waste Container/Sharps Box contaminated->collect_contaminated rinse_container Triple Rinse Container empty->rinse_container ehs_pickup Arrange for EHS/ Contractor Pickup collect_unused->ehs_pickup collect_contaminated->ehs_pickup dispose_rinsate Collect Rinsate as Hazardous Waste rinse_container->dispose_rinsate dispose_container Dispose of Decontaminated Container in Regular Trash rinse_container->dispose_container dispose_rinsate->ehs_pickup

This compound Disposal Workflow

IV. Data Presentation Summary

While specific quantitative data for this compound disposal, such as permissible concentration limits for sewer disposal, are not available, the prevailing guideline is that no amount of this type of chemical waste should be disposed of via the sanitary sewer system.[1][2] All waste, regardless of quantity, should be managed through your institution's hazardous waste program.

Waste TypeContainer RequirementDisposal Method
Unused/Expired this compound Labeled, sealed, chemically compatibleInstitutional Hazardous Waste Program
Contaminated Solids Labeled, sealed, lined containerInstitutional Hazardous Waste Program
Contaminated Sharps Labeled, puncture-resistant sharps containerInstitutional Hazardous Waste Program
Empty Containers Original containerTriple rinse, collect rinsate as hazardous waste, then dispose of container in regular trash/recycling

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always prioritize safety and consult with your institution's EHS department for any specific questions or guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.